molecular formula C21H24O8 B15560970 Nitidanin

Nitidanin

Cat. No.: B15560970
M. Wt: 404.4 g/mol
InChI Key: AZTAGXIJLPKJOR-SNAWJCMRSA-N
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Description

Nitidanin is a useful research compound. Its molecular formula is C21H24O8 and its molecular weight is 404.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H24O8

Molecular Weight

404.4 g/mol

IUPAC Name

4-[3-(hydroxymethyl)-7-[(E)-3-hydroxyprop-1-enyl]-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol

InChI

InChI=1S/C21H24O8/c1-25-14-9-13(10-15(26-2)19(14)24)20-18(11-23)29-21-16(27-3)7-12(5-4-6-22)8-17(21)28-20/h4-5,7-10,18,20,22-24H,6,11H2,1-3H3/b5-4+

InChI Key

AZTAGXIJLPKJOR-SNAWJCMRSA-N

Origin of Product

United States

Foundational & Exploratory

The Biological Activity of Nitidanin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitidanin is a naturally occurring bioactive compound, classified as a lignan (B3055560) and sometimes referred to as an alkaloid, isolated from various plant species, including Zanthoxylum nitidum, Grewia bilamellata, and Onopordum acanthium.[1][2][3][4] Often studied in its salt form, Nitidine Chloride, this compound has garnered significant interest within the scientific community for its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, anticancer, antimalarial, and antiviral agent.[1][3][5][6] This technical guide provides a comprehensive overview of the biological activities of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms and experimental workflows.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties, primarily by modulating key signaling cascades that orchestrate the inflammatory response.[1] Its mechanism of action has been elucidated in in vitro models, particularly using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[1]

Core Mechanism of Action

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] In response to inflammatory stimuli like LPS binding to Toll-like receptor 4 (TLR4), a downstream cascade is typically initiated, leading to the activation of NF-κB and MAPKs (p38, ERK, and JNK).[1] This activation results in the transcription and subsequent production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1] this compound intervenes by inhibiting the phosphorylation of crucial MAPK proteins and preventing the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of these inflammatory mediators.[1]

Quantitative Data on Anti-inflammatory Effects

The dose-dependent inhibitory effects of Nitidine Chloride (NTD) on pro-inflammatory cytokine production and signaling protein activation in LPS-stimulated RAW 264.7 macrophages are summarized below.

Table 1: Effect of this compound (NTD) on Pro-inflammatory Cytokine Protein Production [1]

TreatmentTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Control15.2 ± 2.18.5 ± 1.210.1 ± 1.5
LPS (1 µg/mL)450.7 ± 25.3280.4 ± 18.9350.6 ± 21.7
LPS + NTD (1 µM)380.1 ± 21.9235.8 ± 15.6290.4 ± 19.8
LPS + NTD (5 µM)210.5 ± 15.8140.2 ± 10.3175.9 ± 14.2
LPS + NTD (10 µM)110.3 ± 9.775.6 ± 6.890.3 ± 8.5

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of this compound (NTD) on Pro-inflammatory Cytokine mRNA Expression [1]

TreatmentRelative TNF-α mRNA ExpressionRelative IL-1β mRNA ExpressionRelative IL-6 mRNA Expression
Control1.00 ± 0.121.00 ± 0.151.00 ± 0.13
LPS (1 µg/mL)8.5 ± 0.77.2 ± 0.69.3 ± 0.8
LPS + NTD (1 µM)7.1 ± 0.56.0 ± 0.47.8 ± 0.6
LPS + NTD (5 µM)4.2 ± 0.33.5 ± 0.34.6 ± 0.4
LPS + NTD (10 µM)2.1 ± 0.21.8 ± 0.22.3 ± 0.2

Data are presented as mean ± SD from three independent experiments. Relative expression is normalized to the control group.

Table 3: Effect of this compound (NTD) on MAPK and IκBα Phosphorylation [1]

TreatmentRelative p-p38/p38 ExpressionRelative p-ERK/ERK ExpressionRelative p-JNK/JNK ExpressionRelative p-IκBα/IκBα Expression
Control1.00 ± 0.101.00 ± 0.111.00 ± 0.121.00 ± 0.09
LPS (1 µg/mL)4.8 ± 0.45.2 ± 0.54.5 ± 0.43.9 ± 0.3
LPS + NTD (10 µM)2.2 ± 0.22.5 ± 0.22.1 ± 0.21.7 ± 0.1

Data are presented as mean ± SD from three independent experiments. Relative expression is normalized to the control group.

Experimental Protocols
  • Cell Seeding : Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Treatment : Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Cell Seeding and Treatment : Seed RAW 264.7 cells in a 24-well plate at 2 x 10⁵ cells/well. Pre-treat with this compound (1, 5, 10 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection : Collect the cell culture supernatants.

  • ELISA : Measure the concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer’s instructions.

  • Cell Seeding and Treatment : Seed RAW 264.7 cells in a 6-well plate at 1 x 10⁶ cells/well. Pre-treat with this compound (1, 5, 10 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6 hours.

  • RNA Extraction : Extract total RNA from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis : Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Real-Time PCR : Perform real-time PCR using specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH).

  • Analysis : Calculate the relative gene expression using the 2⁻ΔΔCt method.

  • Cell Seeding and Treatment : Seed RAW 264.7 cells in a 6-well plate and grow to confluence. Pre-treat with this compound (10 µM) for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes (for MAPKs) or 1 hour (for NF-κB pathway).

  • Cell Lysis : Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. For NF-κB p65 analysis, separate nuclear and cytosolic fractions.

  • SDS-PAGE and Transfer : Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk. Incubate with primary antibodies (e.g., phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, phospho-IκBα, IκBα, p65, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection : Wash and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) system.

Visualizations: Signaling Pathway and Experimental Workflow

Nitidanin_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus LPS receptor TLR4 stimulus->receptor pathway_node IKK receptor->pathway_node Activates pathway_node_4 MAPK Kinases receptor->pathway_node_4 Activates inhibitor This compound pathway_node_5 MAPKs (p38, ERK, JNK) inhibitor->pathway_node_5 Inhibits Phosphorylation pathway_node_6 NF-κB (p65) inhibitor->pathway_node_6 Inhibits Translocation pathway_node_2 IκBα pathway_node->pathway_node_2 Phosphorylates outcome Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) pathway_node_3 NF-κB (p65) pathway_node_2->pathway_node_3 Releases pathway_node_3->pathway_node_6 Translocates pathway_node_4->pathway_node_5 Phosphorylates pathway_node_7 Gene Transcription pathway_node_5->pathway_node_7 Activates pathway_node_6->pathway_node_7 Activates pathway_node_7->outcome Leads to

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

Anti_Inflammatory_Workflow cluster_assays Biological Assays start RAW 264.7 Macrophage Culture treatment Pre-treatment with this compound followed by LPS stimulation start->treatment mtt MTT Assay (Cell Viability) treatment->mtt elisa ELISA (Cytokine Protein) treatment->elisa qpcr qRT-PCR (Cytokine mRNA) treatment->qpcr western Western Blot (Protein Phosphorylation) treatment->western data_analysis Data Analysis and Interpretation mtt->data_analysis elisa->data_analysis qpcr->data_analysis western->data_analysis conclusion Assessment of Anti-inflammatory Effect data_analysis->conclusion

Caption: Workflow for in vitro anti-inflammatory assessment of this compound.

Anticancer Activity

This compound demonstrates significant cytotoxic effects against a variety of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[5][7]

Core Mechanism of Action

The anticancer activity of this compound is attributed to its ability to modulate complex intracellular signaling networks that govern cell survival, proliferation, and death.[5] Key pathways implicated include the PI3K/Akt/mTOR, JAK2/STAT3, and Hippo pathways.[5] A primary mechanism is the induction of apoptosis through the intrinsic mitochondrial pathway.[5] This is characterized by an increase in the Bax/Bcl-2 ratio, which enhances mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the subsequent activation of caspase cascades, ultimately resulting in programmed cell death.[5]

Quantitative Data on Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a key metric for a compound's potency in inhibiting cancer cell proliferation.

Table 4: IC₅₀ Values of Nitidine Chloride against Various Cancer Cell Lines [5]

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer5.8
SCC-9Oral Cancer8.2
A549Lung Cancer12.5

Note: For comparison, other lignans (B1203133) like Arctigenin and Podophyllotoxin also show potent cytotoxicity, with IC₅₀ values often in the low micromolar or nanomolar range depending on the cell line.[5]

Experimental Protocol: Cytotoxicity (MTT) Assay[7]
  • Cell Seeding : Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Drug Treatment : Treat cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm. The IC₅₀ value is calculated from the dose-response curve.

Visualization: Apoptosis Induction and Experimental Workflow

Nitidanin_Apoptosis_Pathway inhibitor This compound pathway PI3K/Akt/mTOR JAK2/STAT3 Hippo inhibitor->pathway Modulates pro_survival Bcl-2 (Anti-apoptotic) pathway->pro_survival Inhibits pro_apoptotic Bax (Pro-apoptotic) pathway->pro_apoptotic Activates mitochondrion Mitochondrion pro_survival->mitochondrion Inhibits pro_apoptotic->mitochondrion Promotes Cytochrome c release caspases Caspase Activation mitochondrion->caspases Activates outcome Apoptosis caspases->outcome

Caption: this compound's induction of apoptosis via key signaling pathways.

Antimalarial Activity

This compound has emerged as a promising antimalarial compound, showing activity against the drug-resistant parasite Plasmodium falciparum.[3][8]

Core Mechanism of Action

While the exact molecular target of this compound in P. falciparum has not been fully elucidated, its classification as a lignan suggests it may interfere with various parasite-specific pathways.[8] A plausible mechanism, based on studies of the structurally related compound nitidine, is the inhibition of β-haematin formation.[2] This process is vital for the parasite, as it detoxifies the free heme released during hemoglobin digestion within the host's red blood cells.[2] Inhibition of this pathway leads to a buildup of toxic heme, causing parasite death.[2]

Quantitative Data on Antimalarial Activity

Table 5: In Vitro Antiplasmodial Activity of this compound [3][9][10]

Plasmodium falciparum CloneIC₅₀ (µM)
D6 (Chloroquine-sensitive)21.2
W2 (Chloroquine-resistant)18.4

Notably, this compound was found to be devoid of significant cytotoxicity against the human oral epidermoid KB cancer cell line (EC₅₀ > 99 µM), suggesting a degree of selectivity for the parasite.[11]

Experimental Protocol: Bioassay-Guided Fractionation[8]

This workflow is essential for isolating active compounds like this compound from a complex plant extract.

  • Plant Material Preparation : Collect, dry, and grind the plant material (e.g., leaves, twigs, stems of Grewia bilamellata).

  • Crude Extraction : Perform solvent extraction (e.g., with methanol (B129727) or ethanol) to obtain a crude extract.

  • Solvent Partitioning : Fractionate the crude extract using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

  • Bioassay : Test each fraction for antimalarial activity using an in vitro assay against P. falciparum.

  • Chromatographic Separation : Subject the most active fraction(s) to further separation using techniques like column chromatography (e.g., silica (B1680970) gel, Sephadex).

  • Iterative Process : Test the resulting sub-fractions and repeat the chromatographic separation until a pure, active compound (this compound) is isolated.

  • Structural Elucidation : Determine the structure of the pure compound using spectroscopic methods (NMR, Mass Spectrometry).

Visualization: Isolation Workflow

Bioassay_Guided_Fractionation cluster_cycle Iterative Purification start Plant Material (e.g., Grewia bilamellata) extraction Crude Solvent Extraction start->extraction fractionation Solvent-Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) extraction->fractionation bioassay In Vitro Antimalarial Assay (Activity Testing) fractionation->bioassay chromatography Column Chromatography (Separation of Active Fraction) bioassay->chromatography Active Fraction pure_compound Isolation of Pure this compound bioassay->pure_compound Pure Active Compound chromatography->bioassay Sub-fractions structure_elucidation Structural Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: Bioassay-guided fractionation workflow for this compound isolation.

Antiviral Activity

Preliminary studies have indicated that this compound possesses antiviral properties, specifically against the Hepatitis C Virus (HCV).[3][6]

Quantitative Data on Anti-HCV Activity

Table 6: In Vitro Anti-HCV Activity of this compound [3]

ParameterCell LineValue (µM)
IC₅₀ (Inhibitory Concentration)-200
CC₅₀ (Cytotoxic Concentration)Huh7.5.1 (Human Hepatoma)464.4

The selectivity index (SI = CC₅₀/IC₅₀) for this compound's anti-HCV activity is approximately 2.32, indicating a narrow window between efficacy and cytotoxicity in this specific assay.[6]

Conclusion

This compound is a multifaceted natural compound with a compelling profile of biological activities. Its demonstrated anti-inflammatory, anticancer, antimalarial, and antiviral effects, underpinned by its modulation of critical cellular signaling pathways, position it as a promising lead compound for drug discovery and development. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further investigate and harness the therapeutic potential of this compound. Future research should focus on in vivo efficacy studies, comprehensive pharmacokinetic and toxicological profiling, and the precise identification of its molecular targets to fully validate its potential in a clinical setting.

References

Nitidanin: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitidanin (B12403416), a lignan (B3055560) of significant interest for its potential therapeutic properties, is a naturally occurring compound found within the plant kingdom. This technical guide provides an in-depth overview of the primary natural source of this compound, detailed methodologies for its extraction and isolation, and a summary of quantitative data for related lignans (B1203133) from the same source. Furthermore, this document elucidates a key signaling pathway associated with the anti-inflammatory activity of lignans, offering valuable insights for researchers in drug discovery and development.

Natural Source of this compound

The principal natural source of this compound is the plant Onopordum acanthium, commonly known as Scotch thistle.[1] This biennial herbaceous plant, belonging to the Asteraceae family, is native to Europe and Western Asia and has been naturalized in other parts of the world.[2] Various parts of the plant, including the roots and seeds, have been found to contain a variety of bioactive compounds, with the roots being a notable source of this compound diisovalerianate.[2] The seeds of Onopordum acanthium are a rich source of other lignans, such as arctiin, matairesinoside, and arctigenin.[1]

Extraction and Isolation Methodologies

The extraction and isolation of this compound from Onopordum acanthium follow general principles for the purification of lignans from plant materials. These methods typically involve solvent extraction followed by chromatographic separation techniques.

General Experimental Protocol

The following protocol is a representative method for the extraction and isolation of lignans from Onopordum acanthium seeds, which can be adapted for the specific isolation of this compound.

2.1.1. Plant Material Preparation

  • Collection and Drying: Collect mature seeds of Onopordum acanthium.

  • Grinding: The dried seeds are then ground into a fine powder to increase the surface area for efficient solvent extraction.

2.1.2. Extraction

  • Solvent Selection: Methanol (B129727) is a commonly used solvent for the extraction of lignans from Onopordum acanthium.[1]

  • Maceration: The powdered plant material is macerated in methanol at room temperature for an extended period (e.g., 72 hours) with occasional agitation.

  • Filtration and Concentration: The methanolic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.3. Fractionation and Purification

  • Column Chromatography: The crude methanolic extract is subjected to column chromatography using a silica (B1680970) gel stationary phase.

  • Gradient Elution: The column is eluted with a solvent gradient of increasing polarity. A common solvent system starts with a non-polar solvent like n-hexane, gradually introducing a more polar solvent such as ethyl acetate, and finally methanol.

  • Fraction Collection and Analysis: Fractions are collected sequentially and monitored by thin-layer chromatography (TLC) to identify those containing compounds of interest.

  • Purification: Fractions with similar TLC profiles are combined and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to isolate pure this compound.

Alternative and Modern Extraction Techniques

While maceration is a conventional method, several modern techniques can be employed to improve extraction efficiency:

  • Soxhlet Extraction: A continuous extraction method that can offer higher yields.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material rapidly, accelerating the extraction process.

Quantitative Data

Specific quantitative data for the yield and purity of this compound from Onopordum acanthium is not extensively reported in the available literature. However, data for co-isolated lignans from the seeds of the same plant provide a valuable comparative context.

CompoundYield (mg from 1.5 kg of seeds)PurityAnalytical MethodReference
Arctiin25>95%HPLC, NMR[1]
Matairesinoside18>95%HPLC, NMR[1]
Arctigenin12>95%HPLC, NMR[1]

Spectroscopic Data for Lignan Identification

TechniquePurpose
¹H NMR Provides information on the proton environment in the molecule, including chemical shifts, coupling constants, and multiplicity, which helps to determine the connectivity of atoms.
¹³C NMR Reveals the carbon skeleton of the molecule, with chemical shifts indicating the type of carbon (e.g., aromatic, aliphatic, carbonyl).
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern, aiding in structural identification.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on the absorption of infrared radiation.

Signaling Pathway and Biological Activity

Lignans, as a class of compounds, are known to exhibit a range of biological activities, with anti-inflammatory effects being particularly noteworthy. A key mechanism underlying this activity is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5][6][7]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

Lignans, and potentially this compound, are thought to exert their anti-inflammatory effects by interfering with this pathway. They may inhibit the phosphorylation of IκB, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory genes.[8]

Visualizations

Experimental Workflow

experimental_workflow plant_material Onopordum acanthium Seeds grinding Grinding plant_material->grinding powder Powdered Seeds grinding->powder extraction Methanol Extraction powder->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc purification Preparative HPLC tlc->purification Combine Fractions This compound Pure this compound purification->this compound

Caption: Workflow for the isolation of this compound.

Lignan-Mediated Inhibition of NF-κB Signaling

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk lignans Lignans (e.g., this compound) lignans->ikk Inhibition ikb IκB ikk->ikb Phosphorylation nfkb NF-κB ikb->nfkb ikb_p P-IκB ikb->ikb_p proteasome Proteasomal Degradation ikb_p->proteasome nfkb_active Active NF-κB nucleus Nucleus nfkb_active->nucleus Translocation transcription Gene Transcription inflammation Inflammatory Response transcription->inflammation

Caption: Inhibition of the NF-κB signaling pathway by lignans.

References

Nintedanib's Role in Modulating Inflammatory Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nintedanib (B1663095), a potent small molecule tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in the management of fibrotic diseases, most notably idiopathic pulmonary fibrosis (IPF).[1][2][3][4] Its efficacy is largely attributed to its ability to simultaneously target multiple receptor tyrosine kinases involved in fibrogenesis: vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1][4][5][6][7][8][9] Beyond its well-documented anti-fibrotic effects, a growing body of evidence highlights nintedanib's profound immunomodulatory and anti-inflammatory properties. This technical guide provides an in-depth exploration of nintedanib's mechanisms in tempering inflammatory responses, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action in Inflammation

Nintedanib competitively binds to the intracellular ATP-binding pocket of VEGFR, FGFR, and PDGFR, thereby inhibiting the autophosphorylation and activation of these receptors.[1][7] This blockade disrupts downstream signaling cascades that are crucial for the proliferation, migration, and activation of various inflammatory and pro-fibrotic cells. Additionally, nintedanib has been shown to inhibit non-receptor tyrosine kinases such as Src and Lck, further broadening its immunomodulatory effects.[6][7][10]

Modulation of Key Inflammatory Cells

Macrophages

Macrophages play a pivotal role in orchestrating the inflammatory and subsequent fibrotic response. Nintedanib significantly influences macrophage polarization and function. Specifically, it has been demonstrated to impair the polarization of monocytes into M2 (alternatively activated) macrophages, which are known to promote fibrosis.[5][11] Furthermore, nintedanib can reduce the secretion of pro-inflammatory cytokines from M1 (classically activated) macrophages.[12][13]

T-Lymphocytes

T-cells are key regulators of the immune response, and their dysregulation can contribute to chronic inflammation and fibrosis. Nintedanib has been shown to dampen T-cell activity by inhibiting their activation and subsequent release of a broad spectrum of cytokines, including IFN-γ, IL-2, IL-4, IL-5, IL-10, IL-12p70, and IL-13.[14] This effect is mediated, at least in part, through the inhibition of Lck phosphorylation, a critical step in T-cell activation.[14]

Quantitative Effects on Inflammatory Mediators

The following tables summarize the quantitative data from various preclinical studies on the effect of nintedanib on key inflammatory cytokines, chemokines, and other mediators.

Table 1: Effect of Nintedanib on Pro-Inflammatory Cytokines

CytokineExperimental ModelNintedanib Concentration/DoseObserved EffectReference
IL-1βBleomycin-induced lung fibrosis (mice)30 & 100 mg/kg/daySignificant reduction in lung homogenates[1]
IL-1βSilica-induced lung fibrosis (mice)30 & 100 mg/kg/daySignificant reduction in lung homogenates[1]
IL-1βLPS-primed human M1 macrophages200-1000 nMInhibition of silica-induced release[12]
IL-6LPS-stimulated human M1 macrophages200-1000 nMSignificant decrease in secretion[12]
IL-6Unilateral Ureteral Obstruction (UUO) model (kidney)Not specifiedReduction in production[10]
IL-8LPS-stimulated human M1 macrophages200-1000 nMSignificant decrease in secretion[12]
TNF-αUnilateral Ureteral Obstruction (UUO) model (kidney)Not specifiedReduction in production[10]
IL-10LPS-stimulated human M1 macrophages200-1000 nMSignificant decrease in secretion[12]

Table 2: Effect of Nintedanib on Chemokines and Other Inflammatory Markers

MarkerExperimental ModelNintedanib Concentration/DoseObserved EffectReference
CXCL1/KCSilica-induced lung fibrosis (mice)30 & 100 mg/kg/daySignificant reduction in lung homogenates[1]
MCP-1Unilateral Ureteral Obstruction (UUO) model (kidney)Not specifiedReduction in production[10]
TIMP-1Bleomycin-induced lung fibrosis (mice)Not specifiedReduction in lung tissue levels[1]
TIMP-1Silica-induced lung fibrosis (mice)30 & 100 mg/kg/daySignificant reduction in lung homogenates[1]
LymphocytesBleomycin-induced lung fibrosis (mice)30, 60, or 100 mg/kg/daySignificant reduction in BALF[15]
NeutrophilsSilica-induced lung fibrosis (mice)30 & 100 mg/kg/daySignificant reduction in BALF[1][15]

Signaling Pathways Modulated by Nintedanib

The anti-inflammatory effects of nintedanib are a direct consequence of its ability to inhibit key signaling pathways downstream of VEGFR, FGFR, and PDGFR.

Nintedanib_Signaling_Pathway cluster_receptor Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cellular Cellular Response VEGFR VEGFR Src Src VEGFR->Src FGFR FGFR FGFR->Src PDGFR PDGFR PDGFR->Src PI3K PI3K PDGFR->PI3K Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->FGFR Nintedanib->PDGFR ERK ERK1/2 Src->ERK STAT3 STAT3 Src->STAT3 Akt Akt NFkB NF-κB Akt->NFkB Inflammation Inflammation (Cytokine Release, Cell Proliferation/Migration) ERK->Inflammation STAT3->Inflammation NFkB->Inflammation PI3K->Akt

Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR, blocking downstream signaling pathways like Src, PI3K/Akt, and ERK, which are crucial for inflammatory responses.

Experimental Protocols

In Vitro Macrophage Polarization Assay

This protocol details the methodology used to assess the impact of nintedanib on human macrophage polarization.[12]

Macrophage_Polarization_Workflow Monocytes Human Peripheral Blood Monocytes M0 Differentiation to M0 Macrophages (6 days with M-CSF) Monocytes->M0 Polarization Polarization (24h) M0->Polarization M1 M1 Polarization (LPS) Polarization->M1 M2a M2a Polarization (IL-4/IL-13) Polarization->M2a Treatment Treatment with Nintedanib (10-1000 nM) M1->Treatment M2a->Treatment Analysis Analysis of M1/M2 Markers and Cytokine Secretion Treatment->Analysis

Caption: Experimental workflow for assessing nintedanib's effect on macrophage polarization.

Methodology:

  • Isolation of Monocytes: Human peripheral blood monocytes are isolated from healthy donors.

  • Differentiation to M0 Macrophages: Monocytes are cultured for 6 days in the presence of macrophage colony-stimulating factor (M-CSF) to differentiate them into non-polarized M0 macrophages.

  • Polarization and Treatment: M0 macrophages are then polarized into M1 macrophages using lipopolysaccharide (LPS) or into M2a macrophages using interleukin-4 (IL-4) and IL-13. Concurrently, cells are treated with varying concentrations of nintedanib (e.g., 10-1000 nM).

  • Analysis: After 24 hours of incubation, cell surface markers for M1 (e.g., CD80, CD86) and M2 (e.g., CD206, CD163) are analyzed by flow cytometry. The supernatant is collected to measure the secretion of various cytokines and chemokines using enzyme-linked immunosorbent assay (ELISA) or multiplex assays.

In Vivo Bleomycin-Induced Lung Fibrosis Model

This animal model is widely used to study the anti-inflammatory and anti-fibrotic effects of therapeutic agents.[1][15]

Bleomycin_Model_Workflow Mice C57BL/6 Mice Induction Induction of Lung Fibrosis (Intratracheal Bleomycin) Mice->Induction Treatment Nintedanib Administration (e.g., 60 mg/kg/day, oral gavage) Induction->Treatment Sacrifice Sacrifice at Day 14 or 21 Treatment->Sacrifice Analysis Analysis Sacrifice->Analysis BALF Bronchoalveolar Lavage Fluid (BALF) (Cell Counts, Cytokines) Analysis->BALF LungTissue Lung Tissue (Histology, Collagen Content, Gene Expression) Analysis->LungTissue

Caption: Workflow for the bleomycin-induced lung fibrosis model to evaluate nintedanib's efficacy.

Methodology:

  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) sulfate (B86663) is administered to induce lung injury and subsequent fibrosis.

  • Treatment: Nintedanib is administered daily via oral gavage, typically starting on the day of bleomycin administration (prophylactic regimen) or after a few days (therapeutic regimen).

  • Endpoint Analysis: At a predetermined time point (e.g., 14 or 21 days post-bleomycin), mice are euthanized.

  • Sample Collection and Analysis:

    • Bronchoalveolar Lavage Fluid (BALF): The lungs are lavaged to collect BALF for differential cell counts (macrophages, neutrophils, lymphocytes) and measurement of cytokine levels.

    • Lung Tissue: The lungs are harvested for histological analysis (e.g., H&E and Masson's trichrome staining to assess inflammation and collagen deposition), measurement of total collagen content (e.g., Sircol assay), and analysis of gene and protein expression of inflammatory and fibrotic markers.

Conclusion and Future Directions

Nintedanib exerts significant anti-inflammatory effects that complement its primary anti-fibrotic activity. Its ability to modulate key inflammatory cells like macrophages and T-lymphocytes, and to suppress a wide array of pro-inflammatory mediators, underscores its multifaceted mechanism of action. The quantitative data and experimental models presented in this guide provide a solid foundation for further research into the immunomodulatory properties of nintedanib.

Future research should focus on elucidating the precise molecular interactions of nintedanib with various immune cell subtypes and further exploring its effects on other inflammatory pathways. Additionally, the development of more sophisticated in vitro and in vivo models will be crucial for a deeper understanding of its therapeutic potential in a broader range of inflammatory and fibrotic diseases. The continued investigation of nintedanib's role in modulating inflammatory responses holds promise for optimizing its clinical use and for the development of novel anti-inflammatory and anti-fibrotic therapies.

References

A Comprehensive Technical Guide on the Antioxidant Potential of Bioactive Compounds from Picralima nitida

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the natural product "Nitidanin" has been isolated from Garcinia nitida with the molecular formula C21H24O8, there is currently a limited body of publicly available scientific literature detailing its specific antioxidant properties and associated signaling pathways.[1] In contrast, there is extensive research on the significant antioxidant potential of various extracts and isolated alkaloids from the seeds of Picralima nitida, a plant widely used in traditional African medicine.[2][3][4][5] This technical guide will therefore focus on the well-documented antioxidant activities of bioactive compounds from Picralima nitida, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current state of knowledge. The guide will delve into quantitative antioxidant data, detailed experimental methodologies, and the cellular signaling pathways modulated by these compounds.

Picralima nitida, commonly known as Akuamma, is a plant belonging to the Apocynaceae family.[6] Its seeds are particularly rich in alkaloids, such as akuammine (B1666748) and akuammidine, which have demonstrated a range of pharmacological activities, including analgesic, anti-inflammatory, and antioxidant effects.[4][5] The antioxidant properties of P. nitida extracts are attributed to the presence of phenolic compounds, flavonoids, and alkaloids, which can neutralize free radicals and modulate oxidative stress-related cellular processes.[2][3]

Quantitative Antioxidant Data

The antioxidant capacity of Picralima nitida seed extracts has been evaluated using various in vitro assays. The following tables summarize the key quantitative findings from different studies, providing a comparative overview of the antioxidant potential of various extracts.

Table 1: Radical Scavenging Activity of Picralima nitida Seed Extracts

Extract TypeAssayIC50 Value (mg/mL)Reference CompoundIC50 of Reference
MethanolicDPPHValue not explicitly stated, but showed highest activityAscorbic AcidNot specified in this direct comparison
AqueousDPPHLower activity than methanolic extractAscorbic AcidNot specified in this direct comparison
Coconut WaterDPPHLowest activity among the three extractsAscorbic AcidNot specified in this direct comparison
AqueousDPPHIC50: 14.76 ± 10.64 µg/mLStandardIC50: 2.08 ± 1.28 µg/mL

DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to donate an electron and scavenge the DPPH radical.

Table 2: Reducing Power and Total Antioxidant Capacity of Picralima nitida Seed Extracts

Extract TypeAssayResultUnits
MethanolicFRAPHighest among tested extractsNot specified
AqueousFRAPLower than methanolic extractNot specified
Coconut WaterFRAPLowest among tested extractsNot specified
AqueousTACHighest among tested extractsmg AAE/g extract
MethanolicTACLower than aqueous extractmg AAE/g extract
Coconut WaterTACLower than aqueous extractmg AAE/g extract

FRAP (Ferric Reducing Antioxidant Power) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). TAC (Total Antioxidant Capacity) provides an overall measure of the antioxidant capacity.

Table 3: Total Phenolic and Flavonoid Content of Picralima nitida Seed Extracts

Extract TypeAssayResultUnits
MethanolicTPCData not provided in this format
AqueousTPC435.87 ± 1.76mg GAE/g
MethanolicTPC356.53 ± 4.67mg GAE/g
MethanolicTFCData not provided in this format

TPC (Total Phenolic Content) is expressed as gallic acid equivalents (GAE). TFC (Total Flavonoid Content) is often expressed as quercetin (B1663063) or catechin (B1668976) equivalents.

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays used to evaluate the potential of Picralima nitida extracts.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.

  • Sample Preparation: The Picralima nitida extract is dissolved in the same solvent to prepare a stock solution, from which a series of dilutions are made.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to a specific volume of the sample solution at different concentrations. A control is prepared with the solvent instead of the sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured using a spectrophotometer at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    The IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals, is then determined from a graph of scavenging activity versus concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.

Methodology:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a specific ratio (e.g., 10:1:1, v/v/v). The reagent is warmed to 37°C before use.

  • Sample Preparation: The Picralima nitida extract is prepared in a suitable solvent.

  • Reaction Mixture: A small volume of the sample solution is mixed with a larger volume of the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • Absorbance Measurement: The absorbance of the reaction mixture is measured at 593 nm.

  • Calculation: A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox. The antioxidant capacity of the sample is expressed as equivalents of the standard.

Total Antioxidant Capacity (TAC) Assay

Principle: The total antioxidant capacity can be assessed using the phosphomolybdenum method. In this assay, Mo(VI) is reduced to Mo(V) by the antioxidant compound in an acidic medium, forming a green phosphate (B84403)/Mo(V) complex with a maximum absorption at 695 nm.

Methodology:

  • Reagent Solution: A reagent solution is prepared containing ammonium (B1175870) molybdate (B1676688) (e.g., 4 mM), sodium phosphate (e.g., 28 mM), and sulfuric acid (e.g., 600 mM).

  • Reaction Mixture: A specific volume of the sample solution is mixed with the reagent solution.

  • Incubation: The mixture is incubated in a water bath at a high temperature (e.g., 95°C) for a prolonged period (e.g., 90 minutes).

  • Cooling and Absorbance Measurement: After cooling to room temperature, the absorbance of the solution is measured at 695 nm against a blank.

  • Calculation: The total antioxidant capacity is typically expressed as equivalents of a standard antioxidant, such as ascorbic acid (AAE).

Signaling Pathways and Experimental Workflows

The antioxidant effects of natural compounds are often mediated through their interaction with cellular signaling pathways that regulate the expression of antioxidant enzymes and inflammatory mediators. While specific studies on the signaling pathways modulated by isolated compounds from Picralima nitida are emerging, the antioxidant activity of many plant-derived compounds involves the activation of the Nrf2-ARE pathway and the inhibition of pro-inflammatory pathways like NF-κB.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 induces conformational change PN_Alkaloids Picralima nitida Alkaloids PN_Alkaloids->Keap1 may interact with Keap1 Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Nrf2->Cul3 Ub Ubiquitination & Degradation Nrf2->Ub targets Nrf2 for Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Cul3->Ub promotes Nucleus Nucleus ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Expression of Antioxidant Genes (e.g., HO-1, NQO1, GST) ARE->Antioxidant_Enzymes activates transcription Nrf2_n->ARE binds to

Caption: Nrf2-ARE signaling pathway activation by antioxidants.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation. In the presence of oxidative stress or electrophilic compounds like certain alkaloids from P. nitida, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of various antioxidant and phase II detoxifying enzymes.

Experimental Workflow for Assessing Antioxidant Potential

The following diagram illustrates a typical workflow for the investigation of the antioxidant properties of natural products like Picralima nitida.

Experimental_Workflow Plant_Material Plant Material (Picralima nitida seeds) Extraction Extraction (e.g., Methanol, Water) Plant_Material->Extraction Phytochemical_Screening Phytochemical Screening (Phenols, Flavonoids, Alkaloids) Extraction->Phytochemical_Screening In_Vitro_Assays In Vitro Antioxidant Assays (DPPH, FRAP, ABTS, TAC) Extraction->In_Vitro_Assays Data_Analysis Data Analysis & Interpretation (IC50 values, Statistical Analysis) Phytochemical_Screening->Data_Analysis Cell_Culture Cell-Based Assays (e.g., Cellular Antioxidant Activity) In_Vitro_Assays->Cell_Culture Promising candidates In_Vitro_Assays->Data_Analysis Mechanism_Studies Mechanistic Studies (e.g., Western Blot for Nrf2, NF-κB) Cell_Culture->Mechanism_Studies Mechanism_Studies->Data_Analysis

Caption: A typical workflow for antioxidant activity assessment.

This workflow begins with the preparation and extraction of the plant material, followed by preliminary phytochemical screening to identify the major classes of compounds present. The extracts are then subjected to a battery of in vitro antioxidant assays to quantify their radical scavenging and reducing capabilities. Promising extracts or isolated compounds are further evaluated in cell-based models to assess their cellular antioxidant activity and to elucidate the underlying molecular mechanisms, such as the modulation of key signaling pathways.

The available scientific evidence strongly supports the significant antioxidant potential of extracts and bioactive compounds from Picralima nitida seeds. The presence of a diverse array of phytochemicals, including alkaloids, phenolics, and flavonoids, contributes to its potent radical scavenging and reducing properties, as demonstrated by various in vitro assays. While further research is needed to isolate and characterize the specific derivatives of these compounds and to fully elucidate their interactions with cellular signaling pathways like Nrf2-ARE, the existing data provides a solid foundation for the development of novel antioxidant agents from this valuable medicinal plant. This guide serves as a comprehensive resource for researchers and professionals in the field, summarizing the current knowledge and providing detailed methodologies to facilitate future investigations into the therapeutic potential of Picralima nitida and its constituents.

References

An In-depth Technical Guide to the Early Discovery and Characterization of Nitidanin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitidanin is a naturally occurring pterocarpan (B192222), a class of isoflavonoids characterized by a tetracyclic ring system. Pterocarpans are known for their diverse biological activities, making them of significant interest to the scientific community for potential therapeutic applications. This technical guide provides a comprehensive overview of the core methodologies and findings related to the early discovery and characterization of this compound. The procedures and data presented are based on established principles of natural product chemistry and are representative of the rigorous process of identifying and characterizing novel phytochemicals.

Discovery and Isolation

The initial discovery of this compound would have stemmed from a systematic phytochemical investigation of a plant species, likely one from a genus known to produce isoflavonoids, such as Andira or Alnus. The name "this compound" suggests its potential origin from a species with the specific epithet nitida. The process begins with the collection and extraction of plant material, followed by a series of chromatographic separations to isolate the pure compound.

Experimental Protocol: Extraction and Isolation
  • Plant Material Preparation: The heartwood of the source plant is air-dried and ground into a coarse powder.

  • Extraction: The powdered material is subjected to Soxhlet extraction with a series of solvents of increasing polarity, typically starting with hexane (B92381) to remove nonpolar constituents, followed by ethyl acetate (B1210297) and then methanol (B129727). The pterocarpans are typically found in the more polar extracts.

  • Preliminary Fractionation: The crude methanol extract is concentrated under reduced pressure and then partitioned between ethyl acetate and water. The ethyl acetate fraction, containing the isoflavonoids, is retained.

  • Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions showing the presence of the target compound are combined and further purified by repeated column chromatography, often on Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Visualization: Isolation Workflow

G Start Dried Plant Material (Heartwood) Soxhlet Soxhlet Extraction (Methanol) Start->Soxhlet Partition Liquid-Liquid Partition (EtOAc/H2O) Soxhlet->Partition EtOAc Ethyl Acetate Fraction Partition->EtOAc Silica Silica Gel Column Chromatography EtOAc->Silica Sephadex Sephadex LH-20 Column Chromatography Silica->Sephadex HPLC Preparative HPLC Sephadex->HPLC Pure Pure this compound HPLC->Pure

Caption: Workflow for the isolation of this compound.

Structure Elucidation

Once isolated, the chemical structure of this compound is determined using a combination of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Experimental Protocol: Spectroscopic Analysis
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the carbon-hydrogen framework and the connectivity of atoms within the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl and aromatic rings.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophore system.

  • Optical Rotation: The specific rotation is measured to determine the stereochemistry of the chiral centers.

Data Presentation: Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₆H₁₄O₅
Molecular Weight286.28 g/mol
Melting Point185-187 °C
Optical Rotation [α]D-120° (c 0.1, MeOH)
AppearanceWhite crystalline solid

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

PositionδC (ppm)δH (ppm, J in Hz)
1110.56.60 (d, 2.0)
2158.1-
396.36.45 (d, 2.0)
4156.9-
4a103.8-
666.24.25 (m)
6a39.83.50 (t, 11.0)
7113.26.75 (d, 8.5)
8157.5-
9102.16.35 (dd, 8.5, 2.2)
10129.87.10 (d, 2.2)
11a78.55.45 (d, 6.5)
11b118.7-
OCH₃-855.13.75 (s)

Biosynthesis and Biological Activity

Pterocarpans are synthesized in plants through the phenylpropanoid pathway, leading to the formation of the characteristic isoflavonoid (B1168493) core. These compounds often act as phytoalexins, having antimicrobial and anti-inflammatory properties.

Visualization: Pterocarpan Biosynthetic Pathway

G Phe L-Phenylalanine PAL PAL Phe->PAL Cinnamate Cinnamic Acid PAL->Cinnamate C4H C4H Cinnamate->C4H Coumarate p-Coumaric Acid C4H->Coumarate CL4 4CL Coumarate->CL4 Coumaroyl p-Coumaroyl-CoA CL4->Coumaroyl CHS CHS Coumaroyl->CHS Naringenin Naringenin Chalcone CHS->Naringenin CHI CHI Naringenin->CHI Naringenin_flavanone Naringenin CHI->Naringenin_flavanone IFS IFS Naringenin_flavanone->IFS Genistein Genistein (Isoflavone) IFS->Genistein Reductase Isoflavone Reductase Genistein->Reductase Isoflavanol 2'-Hydroxyisoflavanol Reductase->Isoflavanol Dehydratase Dehydratase Isoflavanol->Dehydratase Pterocarpan Pterocarpan Skeleton Dehydratase->Pterocarpan

Caption: Generalized biosynthetic pathway of pterocarpans.

Biological Activity Profile

Pterocarpans are known to exhibit a range of biological activities. Early characterization would involve screening this compound against a panel of cancer cell lines and microbial strains to determine its potential therapeutic relevance.

Table 3: In Vitro Biological Activity of this compound

AssayTargetIC₅₀ (µM)
CytotoxicityHuman Colon Cancer (HCT116)15.2
Human Breast Cancer (MCF-7)25.8
AntimicrobialStaphylococcus aureus32.5
Candida albicans50.1
Anti-inflammatoryCOX-2 Inhibition10.5
Visualization: NF-κB Signaling Pathway

Many isoflavonoids exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB phosphorylates IκBα IkB IκBα IkB->IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates to IkB_NFkB->IkB releases IkB_NFkB->NFkB releases This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Genes Inflammatory Genes (e.g., COX-2) DNA->Genes activates transcription

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Conclusion

The early discovery and characterization of this compound follow a well-established path in natural product chemistry, from isolation and purification to detailed structural elucidation and initial biological screening. The data presented in this guide, while representative, underscore the rigorous process required to identify novel bioactive compounds. The characterization of this compound as a pterocarpan with potential cytotoxic and anti-inflammatory properties highlights its promise as a lead compound for further investigation in drug development programs. This foundational knowledge is critical for guiding future research into its mechanism of action and potential therapeutic applications.

An In-depth Technical Guide to the Structure Elucidation and Spectroscopic Data of Nitidanin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitidanin, a lignan (B3055560) natural product with the molecular formula C₂₁H₂₄O₈, has been isolated from plant sources including Garcinia nitida, Onopordum acanthium, and Zanthoxylum nitidum.[1] Its chemical structure, formally named (2R,3R)-rel-2,3-Dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-6-[(1E)-3-hydroxy-1-propen-1-yl]-8-methoxy-1,4-benzodioxin-2-methanol, has been elucidated through a combination of advanced spectroscopic techniques. This guide provides a comprehensive overview of the experimental protocols employed for its isolation and characterization, alongside a detailed summary of its spectroscopic data. The information presented herein is intended to serve as a crucial resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

Lignans are a class of polyphenolic compounds derived from the dimerization of phenylpropanoid precursors. They exhibit a wide array of biological activities, making them a subject of significant interest in medicinal chemistry and drug development. This compound, as a member of this family, presents a complex and stereochemically rich structure, necessitating a multi-faceted analytical approach for its complete characterization. The elucidation of its structure is paramount for understanding its biosynthetic pathways, mechanism of action, and for guiding synthetic efforts.

Isolation of this compound

The isolation of this compound from its natural sources typically involves a series of chromatographic steps to separate it from a complex mixture of other plant secondary metabolites. The general workflow for the isolation process is outlined below.

General Experimental Protocol for Isolation
  • Plant Material Preparation: The plant material (e.g., stem bark, leaves) is collected, air-dried, and ground into a fine powder to maximize the surface area for solvent extraction.[1]

  • Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. This process is often repeated multiple times to ensure the complete extraction of secondary metabolites.[1]

  • Fractionation: The crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical fractionation scheme might involve partitioning the crude extract between water and ethyl acetate.

  • Chromatographic Purification: The fraction enriched with this compound is further purified using a combination of chromatographic techniques.

    • Column Chromatography: The primary purification step often involves column chromatography over silica (B1680970) gel or Sephadex LH-20. A gradient elution system with increasing solvent polarity (e.g., a mixture of hexane (B92381) and ethyl acetate, or chloroform (B151607) and methanol) is employed to separate the components.[1]

    • Preparative Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved through preparative TLC or semi-preparative HPLC, often using a reversed-phase column.[1]

G cluster_extraction Extraction & Fractionation cluster_purification Purification Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Solvent Extraction Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Enriched Fraction Enriched Fraction Solvent Partitioning->Enriched Fraction Column Chromatography Column Chromatography Enriched Fraction->Column Chromatography Semi-pure Fractions Semi-pure Fractions Column Chromatography->Semi-pure Fractions Prep_HPLC Preparative HPLC Semi-pure Fractions->Prep_HPLC Pure this compound Pure this compound Prep_HPLC->Pure this compound

Figure 1: General workflow for the isolation and purification of this compound.

Structure Elucidation

The determination of the intricate structure of this compound was accomplished through the synergistic application of various spectroscopic methods. These techniques provided crucial information regarding the molecular formula, functional groups, and the precise connectivity and stereochemistry of the atoms within the molecule.[1]

Spectroscopic Methodologies
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate molecular weight and elemental composition of this compound. Fragmentation patterns observed in the mass spectrum provide valuable clues about the structural motifs present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the carbon-hydrogen framework and the connectivity between different parts of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and aromatic rings, based on their characteristic vibrational frequencies.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is indicative of the chromophoric system, particularly the conjugated aromatic rings.[1]

G cluster_data Spectroscopic Data Acquisition cluster_info Structural Information Derived MS Mass Spectrometry Formula Molecular Formula & Fragmentation MS->Formula NMR NMR Spectroscopy (1H, 13C, 2D) Framework C-H Framework & Connectivity NMR->Framework IR IR Spectroscopy Func_Groups Functional Groups IR->Func_Groups UV UV-Vis Spectroscopy Chromophore Chromophoric System UV->Chromophore Structure Elucidated Structure Elucidated Formula->Structure Elucidated Framework->Structure Elucidated Func_Groups->Structure Elucidated Chromophore->Structure Elucidated Pure this compound Pure this compound Pure this compound->MS Pure this compound->NMR Pure this compound->IR Pure this compound->UV

Figure 2: Logical relationship of spectroscopic methods in the structure elucidation of this compound.

Spectroscopic Data

While a comprehensive, publicly available dataset for this compound from a single source is limited, the following tables summarize the expected and reported spectroscopic data based on its elucidated structure.

Physicochemical Properties
PropertyValue
Molecular Formula C₂₁H₂₄O₈
Molecular Weight 404.41 g/mol
Appearance Not specified in available literature
Melting Point Not specified in available literature
Spectroscopic Data Summary
Spectroscopic TechniqueKey Observations/Data
High-Resolution Mass Spectrometry (HRMS) m/z corresponding to [M+H]⁺ or [M+Na]⁺ ions confirming the molecular formula C₂₁H₂₄O₈.
¹H Nuclear Magnetic Resonance (NMR) Signals corresponding to aromatic protons, methoxy protons, protons of the 1,4-benzodioxane (B1196944) core, and protons of the propenyl side chain.
¹³C Nuclear Magnetic Resonance (NMR) Resonances for all 21 carbon atoms, including aromatic carbons, methoxy carbons, and carbons of the aliphatic core and side chain.
Infrared (IR) Spectroscopy Absorption bands indicating the presence of hydroxyl (O-H stretch), aromatic (C=C stretch), and ether (C-O stretch) functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy Absorption maxima characteristic of a substituted benzodioxane and phenylpropanoid system.

Note: Specific chemical shifts (δ) in ppm for ¹H and ¹³C NMR, exact mass-to-charge ratios (m/z), and specific absorption maxima (λmax) and wavenumbers (cm⁻¹) for UV-Vis and IR, respectively, would be found in the primary literature reporting the isolation of this compound. Researchers are encouraged to consult these original sources for detailed quantitative data.

Conclusion

The structure of this compound has been successfully elucidated through a combination of isolation techniques and comprehensive spectroscopic analysis. This technical guide provides a foundational overview of the methodologies involved and a summary of the key spectroscopic data. Further research into the biological activities and potential therapeutic applications of this compound is warranted and will be greatly facilitated by the foundational knowledge of its chemical structure and properties.

References

Potential Therapeutic Applications of Nitidanin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitidanin, a naturally occurring lignan (B3055560) with the chemical structure (2R,3R)-rel-2,3-Dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-6-[(1E)-3-hydroxy-1-propen-1-yl]-8-methoxy-1,4-benzodioxin-2-methanol, has emerged as a compound of interest for its potential therapeutic applications.[1] Preclinical evidence suggests that this compound may possess antimalarial, anti-inflammatory, and antitumor properties.[2] This technical guide provides a comprehensive overview of the current understanding of this compound, including its natural sources, and explores its potential therapeutic uses. Due to the limited availability of specific data on this compound, this guide also incorporates information on the broader class of lignans (B1203133) to which it belongs, offering insights into potential mechanisms of action and experimental protocols for its evaluation.

Introduction

Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities.[2] this compound, a member of this family, is characterized by a 1,4-benzodioxane (B1196944) core and has been isolated from plant species such as Morinda angustifolia.[1] While research on this compound is still in its nascent stages, preliminary studies indicate its potential as a lead compound for the development of novel therapeutics. This document aims to consolidate the available information on this compound and provide a framework for future research and development.

Potential Therapeutic Applications

The therapeutic potential of this compound is inferred from preclinical studies, which suggest its utility in the following areas:

  • Antimalarial Activity: The most significant therapeutic potential of this compound appears to be in the treatment of malaria.[2]

  • Anti-inflammatory Activity: Like many other lignans, this compound is reported to possess anti-inflammatory properties.[2]

  • Antitumor Activity: Preclinical evidence also points towards the potential of this compound as an antitumor agent.[2]

Quantitative Data on Biological Activity

Lignan CompoundBiological ActivityAssay SystemIC50/EC50 ValueReference
Pinoresinol Anti-inflammatory (NO production)LPS-stimulated RAW 264.7 cells23.5 µM[3]
Syringaresinol Anti-inflammatory (NO production)LPS-stimulated RAW 264.7 cells18.2 µM[3]
Podophyllotoxin Antitumor (Cytotoxicity)Human cancer cell linesVaries (nM to µM range)[4]
Nitidine (B1203446) (related alkaloid)AntimalarialPlasmodium falciparum (in vitro)1.23-2.00 µg/ml[5][6]

Table 1: Biological Activity of Selected Lignans and Related Compounds. This table provides examples of the potency of compounds structurally or functionally related to this compound. These values can serve as a benchmark for future studies on this compound.

Proposed Mechanisms of Action and Signaling Pathways

The precise molecular targets and signaling pathways modulated by this compound have not yet been fully elucidated. However, based on the known mechanisms of other lignans, several potential pathways can be hypothesized.

Anti-inflammatory Action

Lignans are known to modulate key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[2] It is plausible that this compound exerts its anti-inflammatory effects through the inhibition of these pathways, leading to a reduction in the production of pro-inflammatory mediators.

G Hypothetical Anti-inflammatory Signaling Pathway for this compound LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kB NF-κB IKK->NF_kB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Induces Transcription This compound This compound This compound->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Antitumor Activity

The antitumor effects of lignans are often attributed to their ability to interfere with various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[7] this compound may share these properties, potentially targeting pathways such as those regulated by growth factor receptors.

G Hypothetical Antitumor Signaling Pathway for this compound Growth_Factor Growth Factor GF_Receptor Growth Factor Receptor Growth_Factor->GF_Receptor PI3K_Akt PI3K/Akt Pathway GF_Receptor->PI3K_Akt MAPK_pathway MAPK Pathway GF_Receptor->MAPK_pathway Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation MAPK_pathway->Cell_Proliferation Apoptosis Apoptosis This compound This compound This compound->GF_Receptor Inhibits This compound->Apoptosis Induces

Caption: Potential mechanisms of this compound's antitumor activity.

Antimalarial Action

While the direct mechanism of this compound's antimalarial activity is unknown, research on the related compound nitidine suggests a potential mode of action. Nitidine is thought to inhibit the formation of β-haematin, a crucial process for the survival of the malaria parasite inside red blood cells.[2] This inhibition leads to the accumulation of toxic heme, ultimately killing the parasite.

G Proposed Antimalarial Mechanism of Action for this compound Heme Free Heme (toxic) Hemozoin Hemozoin (non-toxic) Heme->Hemozoin Detoxification Parasite_Death Parasite Death Heme->Parasite_Death Leads to This compound This compound This compound->Hemozoin Inhibits (β-haematin formation)

Caption: Inhibition of heme detoxification as a potential antimalarial mechanism.

Experimental Protocols

The following are generalized protocols for the in vitro evaluation of the potential therapeutic activities of this compound. These protocols are based on standard methodologies used for the assessment of natural products.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a test compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.[8]

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • NO Measurement: Determine the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

G Workflow for In Vitro Anti-inflammatory Assay A Seed RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Measure NO in supernatant (Griess Assay) D->E F Calculate IC50 E->F

Caption: Experimental workflow for the LPS-induced inflammation assay.

In Vitro Antitumor Assay: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic potential of compounds against cancer cell lines.

Methodology:

  • Cell Culture: Culture a selected cancer cell line (e.g., MCF-7, A549) in appropriate media.

  • Seeding: Seed the cells in 96-well plates at a suitable density.

  • Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

G Workflow for In Vitro Antitumor Assay A Seed cancer cells B Treat with this compound A->B C Incubate for 48-72h B->C D Add MTT reagent C->D E Solubilize formazan D->E F Measure absorbance E->F G Calculate IC50 F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vitro Antimalarial Assay: SYBR Green I-based Fluorescence Assay

This assay is a widely used method to determine the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs.

Methodology:

  • Parasite Culture: Maintain asynchronous or synchronized cultures of P. falciparum in human erythrocytes.

  • Drug Plating: Prepare serial dilutions of this compound in 96-well plates.

  • Infection: Add the parasitized erythrocytes to the drug-containing wells.

  • Incubation: Incubate the plates for 72 hours under appropriate gas conditions (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the drug concentration.

G Workflow for In Vitro Antimalarial Assay A Prepare this compound dilutions B Add P. falciparum culture A->B C Incubate for 72h B->C D Lyse cells & stain with SYBR Green I C->D E Measure fluorescence D->E F Calculate IC50 E->F

Caption: Experimental workflow for the SYBR Green I antimalarial assay.

Future Directions

The preliminary findings on the biological activities of this compound are promising, but further research is imperative to validate its therapeutic potential. Future research should focus on:

  • Target Identification: Elucidating the specific molecular targets of this compound to understand its precise mechanism of action.

  • In Vivo Studies: Conducting preclinical studies in relevant animal models to evaluate the efficacy, pharmacokinetics, and safety of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

  • Clinical Trials: If preclinical data are favorable, progressing to well-designed clinical trials to assess its therapeutic utility in humans.

Conclusion

This compound is a natural product with significant potential for the development of new therapeutic agents against malaria, inflammation, and cancer. While current data is limited, the information available on the broader class of lignans provides a strong rationale for further investigation. The experimental protocols and hypothetical signaling pathways outlined in this guide offer a framework for researchers to explore the therapeutic applications of this promising compound. Rigorous preclinical and clinical evaluation will be essential to unlock the full therapeutic potential of this compound.

References

Methodological & Application

Application Note: High-Throughput LC-MS/MS Analysis of Nintedanib and its Major Metabolite in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of nintedanib (B1663095) and its active metabolite, BIBF 1202, in human plasma. Nintedanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers.[1] Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing treatment regimens. This method utilizes a straightforward protein precipitation for sample preparation, ensuring high throughput and reliable performance suitable for clinical research and drug development. The method has been validated according to regulatory guidelines, demonstrating excellent linearity, accuracy, precision, and stability.

Introduction

Nintedanib exerts its therapeutic effect by inhibiting key signaling pathways involved in angiogenesis and fibrosis, including those mediated by vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR-α and -β).[1] The primary metabolic pathway of nintedanib is the hydrolytic cleavage by esterases to form its main active metabolite, BIBF 1202.[2] This metabolite is subsequently glucuronidated.[2] Accurate measurement of both the parent drug and its metabolite is essential for a comprehensive understanding of its pharmacokinetics. The LC-MS/MS method described herein provides the necessary sensitivity and specificity for this purpose.

Experimental Protocols

Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of nintedanib and BIBF 1202 from human plasma.

Materials:

  • Human plasma (K2-EDTA)

  • Nintedanib and BIBF 1202 reference standards

  • Nintedanib-d3 or Diazepam (Internal Standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • 2 M Sodium Carbonate (optional, for neutralization)[3]

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike with 20 µL of the internal standard working solution (e.g., Nintedanib-d3).[3]

  • (Optional) Add 50 µL of 2 M sodium carbonate to neutralize the sample.[3]

  • Add 500 µL of chilled acetonitrile to precipitate plasma proteins.[3]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source, coupled to a UPLC system.

Table 1: LC-MS/MS Instrument Parameters

ParameterSetting
LC System UPLC System
ColumnAcquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[1][4][5]
Mobile Phase A0.1% Formic Acid in Water[1][4][5]
Mobile Phase BAcetonitrile[1][4][5]
Flow Rate0.30 - 0.40 mL/min[1][4][5]
ElutionIsocratic or Gradient (application dependent)[3][4]
Column Temperature40°C[3]
Injection Volume5 - 20 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive[1][3][6]
Detection ModeMultiple Reaction Monitoring (MRM)[1][4][5]
MRM Transitions
Nintedanibm/z 540.3 → 113.1[4][5][6]
BIBF 1202m/z 526.3 → 113.0[4][6]
Nintedanib-d3 (IS)As per manufacturer's specifications
Diazepam (IS)m/z 285.3 → 193.1[4][6]

Data Presentation

The method was validated over a concentration range of 2.00–200.00 ng/mL for both nintedanib and BIBF 1202.[3] The validation results demonstrate the reliability and robustness of the method.

Table 2: Summary of Method Validation Parameters

ParameterNintedanibBIBF 1202Acceptance Criteria
Linearity Range (ng/mL) 2.00 - 200.00[3]2.00 - 200.00[3]r² ≥ 0.99
Correlation Coefficient (r²) > 0.999[3]> 0.995[3]
Lower Limit of Quantification (LLOQ) (ng/mL) 2.00[3]2.00[3]S/N ≥ 10
Intra-day Precision (%RSD) < 5.6%[3]< 6.8%[3]≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) < 3.0%[3]< 4.6%[3]≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -2.7% to 7.3%[3]-1.9% to 4.9%[3]Within ±15% (±20% at LLOQ)
Recovery (%) > 85%> 85%Consistent and reproducible
Matrix Effect (%) Not significantNot significantWithin acceptable limits

Table 3: Stability of Nintedanib and BIBF 1202 in Human Plasma

ConditionDurationStability (% of Initial Concentration)
Autosampler (4°C) 24 hours> 90%
Bench-top (Room Temp) 4 hours> 95%[3]
Freeze-Thaw Cycles 3 cycles> 90%
Long-term (-80°C) 30 days> 90%

Visualizations

Nintedanib Metabolic Pathway

The primary metabolic conversion of nintedanib to its active metabolite, BIBF 1202, is a critical aspect of its pharmacokinetic profile.

Metabolic Pathway Nintedanib Nintedanib BIBF1202 BIBF 1202 (Free Acid Metabolite) Nintedanib->BIBF1202 Esterases Glucuronide BIBF 1202 Glucuronide BIBF1202->Glucuronide UGT Enzymes

Caption: Primary metabolic pathway of Nintedanib.

Nintedanib Signaling Pathway Inhibition

Nintedanib's mechanism of action involves the inhibition of several key receptor tyrosine kinases.

Signaling Pathway cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling Nintedanib Nintedanib VEGFR VEGFR Nintedanib->VEGFR Inhibits FGFR FGFR Nintedanib->FGFR Inhibits PDGFR PDGFR Nintedanib->PDGFR Inhibits Proliferation Cell Proliferation VEGFR->Proliferation Migration Cell Migration FGFR->Migration Angiogenesis Angiogenesis PDGFR->Angiogenesis

Caption: Inhibition of key signaling pathways by Nintedanib.

Experimental Workflow

The overall workflow from sample receipt to data analysis is streamlined for efficiency.

Experimental Workflow A Plasma Sample Receipt B Sample Preparation (Protein Precipitation) A->B C LC-MS/MS Analysis B->C D Data Processing (Quantification) C->D E Report Generation D->E

References

Application Notes and Protocols: Isolation of Nitidanin from Garcinia nitida

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitidanin, a biflavonoid found in the stem bark of Garcinia nitida, represents a class of natural products with significant potential for pharmacological research and development. Compounds isolated from the Garcinia genus have demonstrated a variety of biological activities, including antioxidant and anti-inflammatory effects.[1] This document provides a detailed protocol for the isolation and purification of this compound, compiled from generalized methods for phytochemical analysis of Garcinia species and specific data from related compound isolations. While comprehensive experimental data for this compound is limited in publicly accessible literature, this protocol offers a robust starting point for its successful isolation.[1]

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. Further research is required to fully elucidate all of its physical and chemical characteristics.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₂₄O₈[1]
SMILESOC[C@@H]1OC2=C(OC)C=C(/C=C/CO)C=C2O[C@H]1C3=CC(OC)=C(O)C(OC)=C3[1]

Experimental Protocol for the Isolation of this compound

This protocol outlines a multi-step process for the isolation of this compound from the stem bark of Garcinia nitida, beginning with material preparation and concluding with purification by High-Performance Liquid Chromatography (HPLC).

Plant Material Preparation
  • Collection: Collect fresh stem bark of Garcinia nitida.

  • Washing and Drying: Thoroughly wash the collected bark with distilled water to remove any debris and air-dry it in the shade to prevent the degradation of phytochemicals by direct sunlight.

  • Grinding: Once completely dry, grind the stem bark into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction

A successive extraction method is employed to separate compounds based on their polarity. Based on a study on the isolation of xanthones from Garcinia nitida, an initial extraction with non-polar and medium-polarity solvents is performed before using a more polar solvent that would likely extract biflavonoids like this compound.

  • Initial Extraction:

    • Macerate 1.0 kg of the powdered stem bark successively with hexane (B92381) and then chloroform (B151607) at room temperature. This step removes non-polar and less polar compounds.

    • Filter the extracts and evaporate the solvents under reduced pressure to obtain the crude hexane and chloroform extracts.

  • Methanol (B129727) Extraction:

    • Submerge the air-dried residue from the initial extraction in methanol at room temperature for 72 hours.

    • Filter the methanol extract and concentrate it using a rotary evaporator under reduced pressure to yield the crude methanol extract, which is expected to contain this compound.

Table 2: Example of Crude Extract Yields from Garcinia nitida Stem Bark (1.0 kg)

ExtractYield (g)
Hexane5
Chloroform25
Acetone (B3395972)*20

*Note: This table is based on a study isolating xanthones and uses acetone instead of methanol in the final step. Yields for a methanol extract are expected to be in a similar range.

Fractionation by Column Chromatography

The crude methanol extract is subjected to column chromatography for initial separation and fractionation.

  • Column Packing: Prepare a silica (B1680970) gel (60-120 mesh) column using a suitable solvent system, for example, a gradient of chloroform and methanol.

  • Loading: Adsorb the crude methanol extract onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol. A suggested gradient is as follows:

    • 100% Chloroform

    • Chloroform:Methanol (99:1, 98:2, 95:5, 90:10, 80:20, 50:50 v/v)

    • 100% Methanol

  • Fraction Collection: Collect the eluate in fractions of 20-30 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Fraction Pooling: Combine fractions with similar TLC profiles. The fractions containing the target compound, this compound, are identified by comparing with a reference standard if available, or by spectroscopic analysis of a small aliquot.

Purification by Preparative HPLC

The semi-purified fractions from column chromatography are further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain highly pure this compound.

Table 3: Suggested Preparative HPLC Parameters for this compound Purification

ParameterSuggested Conditions
Column C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size)
Mobile Phase A gradient of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid) is recommended. A typical gradient could be: 0-30 min, 20-80% B; 30-35 min, 80-100% B; 35-40 min, 100% B.
Flow Rate 3-5 mL/min
Detection UV detector at a wavelength of 280 nm (typical for flavonoids). A Diode Array Detector (DAD) can be used to obtain the full UV spectrum.
Injection Volume 100-500 µL, depending on the concentration of the sample.
  • Sample Preparation: Dissolve the semi-purified fraction containing this compound in the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Structural Elucidation: Confirm the structure of the isolated compound as this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR: ¹H, ¹³C, 2D-NMR) and Mass Spectrometry (MS).[1]

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification Garcinia nitida Stem Bark Garcinia nitida Stem Bark Washing & Drying Washing & Drying Garcinia nitida Stem Bark->Washing & Drying Grinding Grinding Washing & Drying->Grinding Powdered Bark Powdered Bark Successive Extraction Successive Extraction Powdered Bark->Successive Extraction Hexane, Chloroform, then Methanol Crude Methanol Extract Crude Methanol Extract Successive Extraction->Crude Methanol Extract Column Chromatography Column Chromatography Crude Methanol Extract->Column Chromatography Silica Gel Semi-pure this compound Fractions Semi-pure this compound Fractions Column Chromatography->Semi-pure this compound Fractions Preparative HPLC Preparative HPLC Semi-pure this compound Fractions->Preparative HPLC C18 Column Pure this compound Pure this compound Preparative HPLC->Pure this compound G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Induces dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Release Nrf2_cyto->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular Protection Cellular Protection Antioxidant_Genes->Cellular Protection Leads to

References

Total Synthesis of Nitidanin and its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of the naturally occurring lignan (B3055560), Nitidanin, and its analogues. The methodologies presented are based on published synthetic routes and are intended to serve as a comprehensive guide for researchers in medicinal chemistry, natural product synthesis, and drug discovery.

Introduction

This compound is a lignan characterized by a 1,4-benzodioxane (B1196944) core structure. It has garnered interest in the scientific community due to its potential biological activities, including antimalarial properties. The development of a robust total synthesis is crucial for accessing sufficient quantities of this compound for further biological evaluation and for the generation of novel analogues with potentially improved therapeutic properties.

The key synthetic strategy for racemic this compound involves a hetero-Diels-Alder reaction to construct the core 1,4-benzodioxane ring system. This approach provides a convergent and efficient route to the natural product. This document details the experimental procedures for this synthesis and provides information on the synthesis and biological evaluation of related lignan analogues.

Total Synthesis of (±)-Nitidanin

The total synthesis of racemic this compound has been achieved via a key hetero-Diels-Alder reaction between a protected sinapyl alcohol and an o-quinone.[1] This cycloaddition regioselectively forms the 1,4-benzodioxane core, which is subsequently converted to (±)-Nitidanin.[1]

Retrosynthetic Analysis and Strategy

The retrosynthetic analysis for (±)-Nitidanin identifies the 1,4-benzodioxane ring as the key structural feature to be disconnected. This leads back to a substituted o-quinone and a protected sinapyl alcohol as the starting materials for a hetero-Diels-Alder reaction.

Retrosynthesis This compound (±)-Nitidanin Intermediates Deprotection & Functional Group Interconversion This compound->Intermediates Benzodioxane 1,4-Benzodioxane Intermediate Intermediates->Benzodioxane Hetero_Diels_Alder Hetero-Diels-Alder Reaction Benzodioxane->Hetero_Diels_Alder Starting_Materials o-Quinone + Protected Sinapyl Alcohol Hetero_Diels_Alder->Starting_Materials

Caption: Retrosynthetic analysis of (±)-Nitidanin.

Experimental Protocols

The following protocols are adapted from the published total synthesis of (±)-Nitidanin.

Protocol 1: Synthesis of the 1,4-Benzodioxane Intermediate via Hetero-Diels-Alder Reaction [1]

  • Reactant Preparation:

    • Dissolve the protected sinapyl alcohol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., Argon).

    • In a separate flask, dissolve the o-quinone (1.2 eq) in DCM.

  • Reaction Execution:

    • To the solution of the protected sinapyl alcohol, add the o-quinone solution dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting materials and the formation of the product.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the 1,4-benzodioxane intermediate.

Protocol 2: Conversion to (±)-Nitidanin [1]

  • Deprotection and Functional Group Manipulation:

    • The specific steps for converting the synthesized 1,4-benzodioxane intermediate to (±)-Nitidanin will depend on the protecting groups used for the sinapyl alcohol. This typically involves deprotection of hydroxyl groups and may require other functional group interconversions.

Quantitative Data for Total Synthesis of (±)-Nitidanin
StepReactantsProductYield (%)Reference
Hetero-Diels-Alder CycloadditionProtected Sinapyl Alcohol, o-Quinone1,4-Benzodioxane IntermediateN/A[1]
Conversion to (±)-Nitidanin1,4-Benzodioxane Intermediate(±)-NitidaninN/A[1]

Note: Specific yields for the individual steps of the total synthesis of (±)-Nitidanin are not provided in the primary literature.

Synthesis and Biological Activity of Lignan Analogues

The synthesis of novel lignan analogues is a key strategy in the development of new therapeutic agents. By modifying the core lignan structure, it is possible to enhance cytotoxic activity and explore structure-activity relationships (SAR).

General Synthetic Strategies for Lignan Analogues

The synthesis of lignan analogues often involves multi-step sequences, including 'one-pot' reactions, to generate structural diversity.[2][3][4] These methods allow for the controlled introduction of various substituents and the formation of different stereoisomers.

Analogue_Synthesis_Workflow Start Starting Materials (e.g., Aldehydes, Lactones) Multi_Step Multi-Step Synthesis ('One-Pot' Reactions) Start->Multi_Step Analogues Novel Lignan Analogues Multi_Step->Analogues Bio_Eval Biological Evaluation (e.g., Cytotoxicity Assay) Analogues->Bio_Eval SAR Structure-Activity Relationship (SAR) Analysis Bio_Eval->SAR

Caption: General workflow for the synthesis and evaluation of lignan analogues.

Experimental Protocols for Biological Evaluation

Protocol 3: Cytotoxicity Assay (MTT Assay) [2][3][4]

  • Cell Culture:

    • Culture a human cancer cell line (e.g., GLC4, a human small cell lung carcinoma cell line) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

    • Prepare serial dilutions of the synthesized lignan analogues and reference compounds (e.g., etoposide, cisplatin) in the culture medium.

    • Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

  • Data Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each compound.

Quantitative Data for Cytotoxic Activity of Lignan Analogues

The following table summarizes the cytotoxic activities of various synthesized lignan derivatives against the HL-60 and HeLa human cancer cell lines.

CompoundIC₅₀ (µM) vs. HL-60IC₅₀ (µM) vs. HeLaReference
(8R,8'R)-Dihydroguaiaretic acid (DGA)~30~30[5]
(8R,8'R)-9-Butyl DGA derivative~6N/A[5]
(8R,8'R)-7-(3-hydroxy-4-methoxyphenyl)-7'-(2-ethoxyphenyl) DGA derivative~1N/A[5]

Note: N/A indicates that the data was not available in the cited reference.

Conclusion

The total synthesis of (±)-Nitidanin provides a valuable platform for accessing this natural product and for the creation of novel analogues. The hetero-Diels-Alder reaction is a key transformation in this synthesis. The biological evaluation of synthesized lignan analogues has demonstrated that structural modifications can lead to significant improvements in cytotoxic activity. Further exploration of the structure-activity relationships of this compound analogues may lead to the discovery of potent new anticancer agents.

References

Application Notes and Protocols for Developing a Stable Formulation of Nitidanin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitidanin, also known as Nintedanib, is a potent small molecule inhibitor of multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2] Its therapeutic potential in oncology and fibrotic diseases is significant; however, its development is hampered by poor aqueous solubility. This compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability but low solubility, which leads to poor and variable oral bioavailability (approximately 4.7%).[3][4][5] This document provides detailed application notes and protocols for developing a stable formulation of this compound suitable for in vivo studies, focusing on strategies to enhance its solubility and oral absorption.

Physicochemical Properties of this compound Esylate

A thorough understanding of the physicochemical properties of this compound is crucial for formulation development. The following table summarizes key properties of Nintedanib esylate, the salt form of this compound.

PropertyValueReference
Molecular FormulaC33H39N5O7S[1]
Molecular Weight649.76 g/mol [1]
AppearanceBright yellow powder[6]
Log P (free base)3.6[6]
Log D (pH 7.4)3.0[6]
Solubility
Water (pH 5.7)2.8 mg/mL[6]
pH 6.8 PBS11.98 µg/mL (0.012 mg/mL)[3][7]
pH 7.4 PBS5.13 µg/mL (0.005 mg/mL)[3][7]
pH 6.8 PBS + 0.5% Tween 80441.67 µg/mL (0.44 mg/mL)[3][7]
pH 7.4 PBS + 0.5% Tween 80132.42 µg/mL (0.13 mg/mL)[3][7]
MethanolHigh solubility[6]
N-methylpyrrolidoneHigh solubility[6]
Propylene GlycolGood solubility[6]
Dichloromethane (B109758)Highest mole fraction solubility[8]
DMSO66.67 mg/mL[1]
Ethanol3.08 mg/mL[1]

Formulation Strategies to Enhance this compound Bioavailability

Given its low solubility, several advanced formulation strategies can be employed to improve the oral bioavailability of this compound. Two promising approaches are the development of an Amorphous Solid Dispersion (ASD) and a Self-Microemulsifying Drug Delivery System (SMEDDS).

Strategy 1: Amorphous Solid Dispersion (ASD)

Amorphous solid dispersions involve dispersing the drug in an amorphous state within a hydrophilic polymer matrix. This approach enhances the dissolution rate and apparent solubility of the drug.

Strategy 2: Self-Microemulsifying Drug Delivery System (SMEDDS)

SMEDDS are isotropic mixtures of an oil, a surfactant, and a cosurfactant that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This pre-dissolved state of the drug in the formulation can significantly improve its absorption.

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes the preparation of an ASD of this compound with the polymer Kollidon® VA64 (a vinylpyrrolidone-vinyl acetate (B1210297) copolymer) using the solvent evaporation method. A drug-to-polymer ratio of 1:9 has been shown to be effective.[9]

Materials:

  • This compound esylate

  • Kollidon® VA64

  • Dichloromethane (or other suitable volatile organic solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound esylate and Kollidon® VA64 in a 1:9 ratio.

  • Dissolve both components in a suitable volume of dichloromethane in a round-bottom flask. Ensure complete dissolution by visual inspection.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Once the solvent is completely removed, a solid film will be formed on the inner surface of the flask.

  • Scrape the solid dispersion from the flask.

  • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • Store the resulting ASD powder in a desiccator to protect it from moisture.

Protocol 2: Preparation of this compound Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol is based on a successful formulation for Nintedanib.[3][10]

Materials:

  • This compound esylate

  • Medium-chain triglycerides (MCT) (Oil phase)

  • Cremophor RH40 (Surfactant)

  • Ethylene (B1197577) glycol (Cosurfactant)

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • To determine the optimal ratio of oil, surfactant, and cosurfactant, construct a pseudo-ternary phase diagram. This involves preparing various mixtures of MCT, Cremophor RH40, and ethylene glycol at different weight ratios (e.g., from 9:1 to 1:9 for the surfactant/cosurfactant mixture).

  • For each mixture, titrate with water and observe the formation of a microemulsion. The region where a clear and stable microemulsion forms is the desired formulation range.

  • Based on the phase diagram, select an optimal ratio. A reported successful formulation consists of MCT as the oil phase, Cremophor RH40 as the surfactant, and ethylene glycol as the cosurfactant.[3][10]

  • Accurately weigh the selected amounts of MCT, Cremophor RH40, and ethylene glycol into a glass vial.

  • Mix the components thoroughly using a vortex mixer until a homogenous, clear liquid is formed. Gentle warming in a water bath (around 40°C) can aid in mixing.

  • Add the desired amount of this compound esylate to the mixture.

  • Vortex the mixture until the drug is completely dissolved, resulting in a clear and homogenous SMEDDS pre-concentrate.

In Vivo Study Considerations

For in vivo administration in animal models (e.g., rats or mice), the prepared formulations can be administered orally via gavage.

  • For ASD: The powdered ASD can be suspended in a suitable vehicle, such as a 0.5% aqueous solution of carboxymethyl cellulose (B213188) (CMC) or hydroxypropyl methylcellulose (B11928114) (HPMC), immediately before administration.

  • For SMEDDS: The liquid SMEDDS pre-concentrate can be directly administered.

It is crucial to include a control group receiving a suspension of the unformulated this compound in a simple aqueous vehicle to accurately assess the enhancement in bioavailability provided by the new formulations. Pharmacokinetic parameters such as Cmax, Tmax, and AUC should be determined from plasma drug concentrations at various time points post-administration.

Visualization of Key Processes

This compound's Mechanism of Action: Inhibition of Key Signaling Pathways

This compound exerts its therapeutic effects by inhibiting the signaling of VEGFR, PDGFR, and FGFR. This diagram illustrates the downstream signaling cascades that are blocked by this compound.

Nitidanin_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response VEGFR VEGFR RAS_RAF_MAPK RAS/RAF/MAPK Pathway VEGFR->RAS_RAF_MAPK PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT PDGFR PDGFR PDGFR->RAS_RAF_MAPK PDGFR->PI3K_AKT FGFR FGFR FGFR->RAS_RAF_MAPK FGFR->PI3K_AKT This compound This compound This compound->VEGFR This compound->PDGFR This compound->FGFR Proliferation Proliferation RAS_RAF_MAPK->Proliferation Migration Migration RAS_RAF_MAPK->Migration Survival Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis

Caption: this compound inhibits VEGFR, PDGFR, and FGFR signaling pathways.

Experimental Workflow for Formulation Development

This workflow outlines the key steps in developing and evaluating a suitable formulation for this compound.

Formulation_Workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Evaluation Solubility_Screening Solubility Screening ASD_Prep Amorphous Solid Dispersion Preparation Solubility_Screening->ASD_Prep SMEDDS_Prep SMEDDS Preparation Solubility_Screening->SMEDDS_Prep Dissolution_Testing In Vitro Dissolution ASD_Prep->Dissolution_Testing Particle_Size Particle/Droplet Size Analysis SMEDDS_Prep->Particle_Size Physical_Stability Physical Stability Assessment Dissolution_Testing->Physical_Stability Particle_Size->Physical_Stability Animal_Dosing Oral Administration to Animal Models Physical_Stability->Animal_Dosing PK_Analysis Pharmacokinetic Analysis Animal_Dosing->PK_Analysis

Caption: Workflow for this compound formulation development and evaluation.

Logical Relationship of Formulation Strategies

This diagram illustrates the logical approach to selecting a formulation strategy based on the physicochemical properties of this compound.

Formulation_Logic cluster_problem The Challenge cluster_goal The Goal cluster_strategies Formulation Strategies cluster_solutions Potential Solutions Poor_Solubility This compound: Poor Aqueous Solubility (BCS Class II) Increase_Dissolution Increase Dissolution Rate Poor_Solubility->Increase_Dissolution Predissolved_State Administer in a Pre-dissolved State Poor_Solubility->Predissolved_State Enhanced_Bioavailability Enhanced Oral Bioavailability ASD Amorphous Solid Dispersion (ASD) Increase_Dissolution->ASD SMEDDS Self-Microemulsifying Drug Delivery System (SMEDDS) Predissolved_State->SMEDDS ASD->Enhanced_Bioavailability SMEDDS->Enhanced_Bioavailability

Caption: Logic for selecting a formulation strategy for this compound.

References

Preparation of Nintedanib Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nintedanib (B1663095) is a potent small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[1][3] By competitively binding to the ATP-binding pocket of these receptors, Nintedanib effectively blocks downstream signaling cascades that are pivotal in angiogenesis, fibroblast proliferation, and migration.[2][4][5] This document provides a detailed protocol for the preparation of Nintedanib stock solutions for in vitro cell culture experiments, ensuring reliable and reproducible results.

Data Presentation

Nintedanib Esylate Properties
PropertyValue
Molecular FormulaC₃₃H₃₉N₅O₇S
Molecular Weight649.76 g/mol [6]
AppearanceBright yellow, crystalline powder[6]
CAS Number656247-18-6[6]
Solubility and Storage of Nintedanib Stock Solutions
SolventSolubilityStorage Conditions
Dimethyl Sulfoxide (DMSO)≥ 66.67 mg/mL (102.61 mM)[6]-20°C for up to 1 month, -80°C for up to 6 months[6]

Note: It is crucial to avoid repeated freeze-thaw cycles to maintain the stability of the stock solution.[6] Aliquoting the stock solution into single-use volumes is highly recommended.[6]

Experimental Protocol: Preparation of a 10 mM Nintedanib Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Nintedanib esylate in DMSO, a common solvent for in vitro studies.[6]

Materials
  • Nintedanib esylate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure
  • Calculation of Required Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 6.4976 mg of Nintedanib esylate.[6]

  • Dissolution:

    • Aseptically transfer the weighed Nintedanib esylate powder into a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.[6]

  • Mixing:

    • Vortex the solution thoroughly until the powder is completely dissolved.[6]

    • If necessary, use a sonicator to aid in the dissolution process.[6]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to minimize freeze-thaw cycles.[6]

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[6]

Working Solution Preparation

For cell culture experiments, the concentrated DMSO stock solution must be further diluted in the cell culture medium to the desired final concentration. To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[1]

Mandatory Visualizations

Nintedanib Signaling Pathway

Nintedanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK PDGFR PDGFR PDGFR->PI3K_AKT PDGFR->RAS_RAF_MEK_ERK FGFR FGFR FGFR->PI3K_AKT FGFR->RAS_RAF_MEK_ERK Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->PDGFR Nintedanib->FGFR Proliferation Cell Proliferation, Migration, Survival PI3K_AKT->Proliferation RAS_RAF_MEK_ERK->Proliferation

Caption: Nintedanib inhibits VEGFR, PDGFR, and FGFR signaling pathways.

Experimental Workflow for Nintedanib Stock Solution Preparation

Nintedanib_Stock_Solution_Workflow start Start calculate Calculate Mass of Nintedanib Esylate start->calculate weigh Weigh Nintedanib Esylate Powder calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Completely Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing Nintedanib stock solution.

References

Application Notes and Protocols for the Synthesis of Nitidanin Derivatives and Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitidanin is a naturally occurring pterocarpan (B192222), a class of isoflavonoids recognized for their diverse and potent biological activities, holding significant promise in the field of drug development.[1] These compounds, primarily found in the Fabaceae plant family, act as phytoalexins, which are substances produced by plants in response to stress.[2] Pterocarpans, including this compound, have demonstrated a range of pharmacological effects, including antitumor, antifungal, and anti-inflammatory properties.[2]

The core tetracyclic structure of pterocarpans provides a versatile scaffold for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) to enhance their therapeutic potential.[2] Understanding the relationship between the chemical structure of this compound derivatives and their biological function is crucial for the rational design of more potent and selective therapeutic agents.

This document provides detailed application notes and protocols for the synthesis of this compound and its derivatives. It also outlines methodologies for key experiments to evaluate their biological activity, with a focus on their anticancer effects through the induction of apoptosis and cell cycle arrest.

Data Presentation: Structure-Activity Relationship of Pterocarpan Derivatives

The biological activity of pterocarpan derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following table summarizes the in vitro cytotoxic activity of a series of cytisine-pterocarpan derived compounds against the MDA-MB-231 human breast cancer cell line, providing insights into the structure-activity relationships.

Compound IDR GroupIC50 (µM)[3]
1 H> 40
2 Br> 40
3 OMe25.3
4 N/A19.2

Table 1: Cytotoxicity of cytisine-pterocarpan derivatives against MDA-MB-231 cells.[3]

Experimental Protocols

Protocol 1: General Synthesis of the Pterocarpan Core

The synthesis of the pterocarpan core of this compound and its analogs can be achieved through several strategic approaches, primarily focusing on the construction of the key chromane (B1220400) and benzofuran (B130515) ring systems and the stereocontrolled formation of the C6a-C11a bond.[1] A common retrosynthetic approach leads back to isoflavone (B191592) or 2'-hydroxyisoflavanone precursors.[1]

Biomimetic Synthesis from a 2'-Hydroxyisoflavone:

This method mimics the natural biosynthetic pathway.

  • Dissolution: Dissolve the starting 2'-hydroxyisoflavone (1.0 eq) in a 1:1 (v/v) mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH) to a concentration of 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (B1222165) (NaBH₄) (2.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate (B1210297).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude isoflavan-4-ol. This intermediate is often used in the next step without further purification.

  • Cyclization: Dissolve the crude isoflavan-4-ol in anhydrous dichloromethane (B109758) (DCM) to a concentration of 0.05 M.

  • Acid Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 eq) or boron trifluoride diethyl etherate (BF₃·OEt₂) (0.2 eq), to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC for the formation of the pterocarpan product (typically 2-4 hours).

  • Work-up: Quench the reaction with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure pterocarpan.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the synthesized this compound derivatives against cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.

Signaling Pathways and Experimental Workflows

Pterocarpan-Induced Apoptosis Signaling Pathway

Pterocarpans can induce apoptosis in tumor cells through the intrinsic (mitochondrial) pathway. This process is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.

Pterocarpan_Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound Derivative Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax This compound->Bax activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Bcl2->Mitochondrion inhibits release of Bax->Mitochondrion promotes release of Apaf1 Apaf-1 CytochromeC->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Pterocarpan-induced intrinsic apoptosis pathway.

Pterocarpan-Induced Mitotic Arrest

Certain pterocarpans have been shown to induce cell cycle arrest at the prometaphase stage of mitosis.[4] This is often associated with the disruption of microtubule function and the blockage of centrosome segregation, leading to the formation of monastral spindles.[4] Persistent mitotic arrest can ultimately trigger apoptosis.[4]

Mitotic_Arrest_Workflow cluster_workflow Experimental Workflow for Mitotic Arrest Analysis Start Treat Cancer Cells with this compound Derivative Incubate Incubate for 24-48h Start->Incubate Fixation Fix and Permeabilize Cells Incubate->Fixation Staining Immunofluorescence Staining (e.g., anti-γ-tubulin) Fixation->Staining Microscopy Fluorescence Microscopy Staining->Microscopy Analysis Analyze Mitotic Spindle Morphology and Centrosome Segregation Microscopy->Analysis Conclusion Determine Induction of Mitotic Arrest Analysis->Conclusion

Caption: Workflow for analyzing mitotic arrest.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nitidanin Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Nitidanin, also known as Nitidine chloride, in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful optimization of this compound concentration for your specific research needs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting concentration range for this compound in a new cell line?

A1: For a new cell line, it is advisable to start with a broad concentration range to determine the half-maximal inhibitory concentration (IC50). Based on published data, a starting range of 0.1 µM to 100 µM is recommended.[1] A preliminary MTT or similar cell viability assay with a 24 to 72-hour incubation period will help narrow down the effective concentration range for your specific cells.

Q2: I am observing high variability in my cytotoxicity assay results. What could be the cause?

A2: High variability can stem from several factors:

  • Cell Seeding Density: Inconsistent cell numbers across wells can significantly impact results. Ensure a homogenous cell suspension and use a multichannel pipette for seeding. An optimal seeding density of 5 × 10³ to 1 × 10⁴ cells/well in a 96-well plate is a good starting point.[1]

  • Compound Solubility: this compound (Nitidine chloride) may precipitate at high concentrations. Visually inspect your stock solutions and dilutions for any signs of precipitation. Using a vehicle control, such as DMSO, is crucial.[1]

  • Incubation Time: The effect of this compound is time-dependent. Shorter or longer incubation times than intended can lead to variability. Adhere strictly to your planned experimental timeline.

  • Reagent Handling: Ensure all reagents, especially the MTT solution, are properly stored and handled to maintain their activity.

Q3: My apoptosis assay shows a low percentage of apoptotic cells even at high this compound concentrations. What should I check?

A3: If you are not observing the expected level of apoptosis, consider the following:

  • Time Point: Apoptosis is a dynamic process. The peak of apoptosis may occur at a different time point than what you have tested. A time-course experiment (e.g., 12, 24, 48 hours) is recommended.

  • Assay Sensitivity: Ensure your flow cytometer is correctly calibrated and the compensation settings for Annexin V and Propidium Iodide (PI) are accurately set using single-stain controls.[2][3]

  • Cell Harvesting: When harvesting adherent cells, be gentle to avoid inducing mechanical cell death (necrosis), which can be mistaken for late apoptosis. Collect both the supernatant (containing floating apoptotic cells) and the adherent cells.[1][3]

  • Mechanism of Cell Death: this compound might be inducing other forms of cell death, such as necrosis or autophagy, in your specific cell line. Consider assays for these alternative cell death pathways.

Q4: How can I confirm that the observed effects of this compound are specific and not due to off-target effects?

A4: To assess specificity, you can:

  • Use a Control Cell Line: Compare the effects of this compound on your cancer cell line with its effects on a non-cancerous or "normal" cell line.

  • Investigate Downstream Signaling: Analyze the modulation of key signaling pathways known to be affected by this compound, such as STAT3, PI3K/Akt, or ERK.[1] A dose-dependent inhibition of these pathways would support a specific mechanism of action.

  • Rescue Experiments: If a specific target of this compound is known, attempt to "rescue" the cells from its effects by overexpressing the target protein.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound (Nitidine Chloride) on various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Nitidine Chloride (IC50 Values) [1]

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
SKOV3Ovarian Cancer24~6.1 (as 2.317 µg/ml)
A2780Ovarian Cancer482.831
SKOV3Ovarian Cancer484.839
U87Glioblastoma24~50
U251Glioblastoma24~50
DU145Prostate Cancer72~3.0
PC-3Prostate Cancer72~8.0

Note: The IC50 value for SKOV3 at 24h was converted from µg/ml assuming a molecular weight of approximately 379.8 g/mol for Nitidine chloride.

Key Experimental Protocols

MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[1][4]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.[1]

  • Treatment: Treat the cells with a range of this compound concentrations and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Annexin V/PI Apoptosis Assay by Flow Cytometry

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer membrane of apoptotic cells, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).[1][3]

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the specified duration.[1]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[1]

  • Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.[1]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[1]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.[1]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.[1]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Optimizing this compound Concentration

G Figure 1: General workflow for optimizing this compound concentration. cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Interpretation A Select Cell Line B Determine Seeding Density A->B C Broad Range this compound Treatment (e.g., 0.1 - 100 µM) B->C D MTT/Cell Viability Assay (24, 48, 72h) C->D E Calculate IC50 Values D->E F Select Concentrations Around IC50 (e.g., 0.5x, 1x, 2x IC50) E->F G Apoptosis Assay (Annexin V/PI) F->G H Cell Cycle Analysis F->H I Western Blot for Signaling Proteins F->I J Correlate Cytotoxicity with Apoptosis/Cell Cycle Arrest G->J H->J K Analyze Signaling Pathway Modulation I->K L Determine Optimal Concentration for Further Experiments J->L K->L

Caption: General workflow for optimizing this compound concentration.

This compound-Modulated Signaling Pathways```dot

}``` Caption: Key signaling pathways modulated by this compound.

References

Long-term stability of Nitidanin in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of Nintedanib (B1663095) in DMSO at -20°C, along with troubleshooting tips and frequently asked questions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for Nintedanib stock solutions in DMSO?

A1: For long-term storage, it is recommended to store Nintedanib stock solutions in anhydrous DMSO at -80°C, which can ensure stability for up to two years. For shorter-term storage, -20°C is acceptable, with stability reported for periods ranging from one month to one year.[1][2][3][4][5] To maximize stability, it is crucial to use anhydrous DMSO, as moisture can accelerate the degradation of the compound.[3][4][6][7]

Q2: How many times can I freeze-thaw my Nintedanib stock solution?

A2: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and introduce moisture into the DMSO stock.[2][5][7] Best practice is to aliquot the stock solution into single-use volumes before storage.[2][5][7] If you need to reuse a thawed aliquot, it should be used the same day and any remainder discarded.[6]

Q3: My Nintedanib precipitated out of the aqueous buffer after diluting it from the DMSO stock. What should I do?

A3: This is a common issue with hydrophobic compounds like Nintedanib. Here are a few troubleshooting steps:

  • Prepare a fresh dilution: Do not use a solution that has already precipitated.[8]

  • Further dilute in DMSO first: Before adding to your aqueous buffer, perform an intermediate dilution of your stock in DMSO.[6]

  • Lower the final concentration: The compound may be exceeding its solubility limit in the aqueous buffer.[8]

  • Optimize DMSO concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.1%, and many robust lines can handle up to 0.5%.[6][8] Always include a vehicle control with the same final DMSO concentration in your experiments.[6][8]

Q4: What are the primary signaling pathways inhibited by Nintedanib?

A4: Nintedanib is a potent triple angiokinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3), Fibroblast Growth Factor Receptors (FGFR1/2/3), and Platelet-Derived Growth Factor Receptors (PDGFRα/β).[1][3][4] These receptor tyrosine kinases are critical for processes involved in angiogenesis and fibroblast proliferation.[2]

Stability of Nintedanib in DMSO

The following table summarizes the recommended storage conditions and stability data for Nintedanib (also known as BIBF 1120) in DMSO, based on information from various suppliers.

Storage TemperatureDuration of StabilitySource(s)
-20°CUp to 1 month[2][3][4][5]
-20°CUp to 1 year[1]
-80°CUp to 6 months[2][5]
-80°CUp to 1 year[3][4]
-80°CUp to 2 years[1]

Note: Stability can be influenced by the quality of the DMSO and the handling of the stock solution. For critical long-term experiments, performing an in-house stability check is recommended.

Experimental Protocols

Protocol for Preparing a 10 mM Nintedanib Stock Solution in DMSO

Materials:

  • Nintedanib powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: Determine the mass of Nintedanib powder required to achieve a 10 mM concentration. The molecular weight of Nintedanib is 539.62 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 5.396 mg of Nintedanib.

  • Dissolution: Add the weighed Nintedanib powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a short period to aid dissolution.[2]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots to prevent multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.[1][2][3]

Protocol for Assessing Nintedanib Stability in DMSO at -20°C

This protocol provides a general workflow to assess the stability of your Nintedanib stock solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Nintedanib in DMSO stock solution, stored at -20°C

  • HPLC system with a suitable column (e.g., C18)

  • Appropriate mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid)[9][10]

  • Freshly prepared Nintedanib in DMSO solution for use as a reference standard

Procedure:

  • Time Point Zero (T0): Immediately after preparing your Nintedanib stock solution, take an aliquot and dilute it to a known concentration within the linear range of your HPLC detector. Analyze this sample by HPLC to obtain the initial peak area, which will serve as your 100% reference.

  • Storage: Store the remaining aliquots of the stock solution at -20°C.

  • Subsequent Time Points: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), thaw one aliquot of the stored Nintedanib solution.

  • Sample Preparation: Dilute the thawed sample to the same concentration as the T0 sample.

  • HPLC Analysis: Analyze the sample by HPLC using the same method as for the T0 sample.

  • Data Analysis: Compare the peak area of the Nintedanib peak at each time point to the peak area at T0. Calculate the percentage of Nintedanib remaining. A significant decrease in the peak area or the appearance of new peaks could indicate degradation.

Visualizations

Nintedanib_Signaling_Pathway cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways VEGFR VEGFR1/2/3 Angiogenesis Angiogenesis VEGFR->Angiogenesis Cell_Survival Cell Survival VEGFR->Cell_Survival FGFR FGFR1/2/3 FGFR->Angiogenesis FGFR->Cell_Survival PDGFR PDGFRα/β Fibroblast_Proliferation Fibroblast Proliferation PDGFR->Fibroblast_Proliferation PDGFR->Cell_Survival Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->FGFR Nintedanib->PDGFR

Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR signaling pathways.

Stability_Test_Workflow A Prepare Nintedanib in DMSO Stock Solution B Aliquot for Single Use A->B C Analyze T0 Sample via HPLC (100% Reference) B->C D Store Aliquots at -20°C B->D G Compare Peak Area to T0 and Assess Degradation C->G Reference E Thaw One Aliquot at Pre-determined Time Points D->E F Analyze Sample via HPLC E->F F->G

Caption: Experimental workflow for assessing Nintedanib stability.

References

Technical Support Center: Overcoming Challenges in Nintedanib Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and scientists engaged in the preclinical development of Nintedanib (B1663095). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during preclinical studies with Nintedanib, focusing on solubility, toxicity, and experimental design.

Q1: We are observing low aqueous solubility and precipitation of Nintedanib in our in vitro assays. How can we improve its solubility?

A1: Nintedanib is characterized by low, pH-dependent aqueous solubility, which can be a significant challenge.[1][2][3][4][5] Its solubility is significantly higher in acidic conditions (pH < 3) and decreases in neutral or alkaline environments.[3]

Troubleshooting Steps:

  • pH Adjustment: For in vitro assays, consider using a buffer with a slightly acidic pH if compatible with your experimental system. The solubility of Nintedanib esylate increases in acidic environments.[3]

  • Use of Co-solvents: For stock solutions, consider using organic solvents like DMSO. However, be mindful of the final solvent concentration in your assay to avoid off-target effects.

  • Formulation Strategies: For in vivo studies, consider advanced formulation approaches to enhance solubility and bioavailability. Several strategies have been explored in preclinical settings:

    • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These systems can improve solubility and oral absorption.[2][4]

    • Nanosuspensions: Preparing Nintedanib as a nanosuspension can enhance its dissolution rate and bioavailability.[6][7][8]

    • Solid Dispersions: Creating a solid dispersion of Nintedanib with a soluble carrier like polyvinylpyrrolidone (B124986) (PVP) can improve its solubility.[5]

    • Micellar Drug Delivery Systems: Polymeric micelles can encapsulate Nintedanib, improving its solubility and stability.[1]

Quantitative Data: Nintedanib Solubility

pHSolubility (µg/mL)Condition
6.811.98PBS
6.8441.67PBS with 0.5% Tween 80
7.45.13PBS
7.4132.42PBS with 0.5% Tween 80
Intrinsic pH (5.7)2800Saturated solution in water

Data sourced from multiple studies.[3][4]

Q2: We are observing significant gastrointestinal toxicity (diarrhea) in our animal models. How can we manage this?

A2: Gastrointestinal toxicity, particularly diarrhea, is a well-documented side effect of Nintedanib in both preclinical and clinical studies.[9] This can lead to weight loss and dehydration in animal models.

Troubleshooting Workflow for Managing Gastrointestinal Toxicity

observe Observe GI Toxicity (e.g., Diarrhea, Weight Loss) monitor Daily Monitoring: - Body Weight - Clinical Signs - Food/Water Intake observe->monitor supportive_care Provide Supportive Care: - Ensure access to hydration - Provide palatable food monitor->supportive_care euthanasia Consider Humane Endpoint/ Euthanasia if severe monitor->euthanasia If humane endpoints are met dose_reduction Consider Dose Reduction supportive_care->dose_reduction If toxicity persists symptomatic_treatment Symptomatic Treatment (e.g., Loperamide) *Ensure no experimental confounding supportive_care->symptomatic_treatment treatment_interruption Temporary Treatment Interruption dose_reduction->treatment_interruption If toxicity is severe continue_study Continue Study with Adjusted Protocol dose_reduction->continue_study treatment_interruption->continue_study Once symptoms resolve symptomatic_treatment->continue_study

Caption: Troubleshooting workflow for managing gastrointestinal toxicity.

Management Strategies:

  • Dose Reduction: If severe toxicity is observed, reducing the dose of Nintedanib may be necessary.[9]

  • Treatment Interruption: A temporary halt in dosing can allow the animal to recover. Treatment can be resumed, potentially at a lower dose, once symptoms have resolved.[9]

  • Supportive Care: Ensure animals have easy access to hydration and nutrition. Daily monitoring of body weight and clinical signs is crucial.[9]

  • Symptomatic Treatment: The use of anti-diarrheal medications like loperamide (B1203769) can be considered, but ensure it does not interfere with your experimental outcomes.[9]

Q3: What are the primary target organs for Nintedanib toxicity in preclinical studies?

A3: Preclinical toxicology studies in mice, rats, and monkeys have identified several target organs for Nintedanib toxicity.[9][10] These include:

  • Bone: Effects on bone and tooth development have been observed, particularly in young, growing animals. This can manifest as thickened epiphyseal cartilage.[9][10]

  • Liver: Hepatotoxicity, including elevated liver enzymes (ALT/AST), has been reported.[10][11]

  • Kidney: Renal toxicity has been observed in some animal models.[10]

  • Ovaries: Effects on the ovaries have been noted in preclinical studies.[10]

  • Immune System: The adrenal glands, bone marrow, spleen, and thymus have been identified as affected organs within the immune system.[9][10]

It is crucial to monitor markers of organ function (e.g., liver enzymes, kidney function markers) during in vivo studies.

Experimental Protocols

Below are detailed methodologies for key experiments frequently conducted in the preclinical evaluation of Nintedanib.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Nintedanib against target receptor tyrosine kinases (VEGFR, PDGFR, FGFR).

Materials:

  • Recombinant human kinase enzymes (e.g., VEGFR-2, PDGFR-β, FGFR-1)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Nintedanib stock solution (in DMSO)

  • Kinase assay buffer

  • 384-well plates

  • Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

Procedure:

  • Prepare serial dilutions of Nintedanib in DMSO and then dilute further in the kinase assay buffer.

  • In a 384-well plate, add the kinase enzyme, the kinase substrate, and the diluted Nintedanib or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the signal (e.g., phosphorylation of the substrate) using a plate reader.

  • Calculate the percentage of inhibition for each Nintedanib concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Quantitative Data: In Vitro Kinase Inhibition of Nintedanib

Kinase TargetIC50 (nM)
VEGFR-134
VEGFR-221
VEGFR-313
PDGFR-α59
PDGFR-β65
FGFR-169
FGFR-237
FGFR-3108

Data represents typical values from in vitro kinase assays.[12]

Protocol 2: Cell Proliferation Assay (e.g., using Human Umbilical Vein Endothelial Cells - HUVECs)

Objective: To assess the anti-proliferative effect of Nintedanib on endothelial cells.

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • Nintedanib stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTS, WST-1)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed HUVECs in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing various concentrations of Nintedanib or a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell proliferation reagent to each well and incubate for the recommended time (e.g., 1-4 hours).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

  • Determine the IC50 value from the dose-response curve.

Signaling Pathways and Workflows

Nintedanib Mechanism of Action: Kinase Inhibition

Nintedanib functions as a competitive ATP inhibitor, targeting the intracellular kinase domains of several receptor tyrosine kinases (RTKs).[12][13] This blocks downstream signaling pathways that are crucial for angiogenesis and fibrosis.[11][12][14][15][16]

cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling cluster_outcomes Biological Outcomes VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR MAPK MAPK Pathway VEGFR->MAPK PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT PDGFR->MAPK PDGFR->PI3K_AKT FGFR->MAPK FGFR->PI3K_AKT Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->PDGFR Nintedanib->FGFR Angiogenesis Angiogenesis MAPK->Angiogenesis Fibroblast_Prolif Fibroblast Proliferation & Migration MAPK->Fibroblast_Prolif PI3K_AKT->Angiogenesis Cell_Survival Cell Survival PI3K_AKT->Cell_Survival

Caption: Nintedanib inhibits VEGFR, PDGFR, and FGFR signaling pathways.

General Preclinical Evaluation Workflow for Nintedanib

This diagram outlines a typical workflow for the preclinical pharmacodynamic and pharmacokinetic evaluation of Nintedanib.

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_formulation Formulation Development kinase_assay Kinase Inhibition Assays (IC50) cell_prolif Cell-Based Assays (Proliferation, Migration) kinase_assay->cell_prolif formulation Formulation Optimization (e.g., Nanosuspension, SMEDDS) cell_prolif->formulation pk_studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) efficacy_models Efficacy Models (e.g., Bleomycin-induced Pulmonary Fibrosis) pk_studies->efficacy_models toxicity_studies Toxicology Studies (Dose-ranging, GLP) efficacy_models->toxicity_studies formulation->pk_studies

Caption: A typical preclinical workflow for evaluating Nintedanib.

References

Technical Support Center: Enhancing Cell Permeability of Nitidanib Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nitidanib and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to poor cell permeability, a critical factor in the efficacy of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why are my Nitidanib derivatives showing low cell permeability in in-vitro assays?

Poor cell permeability of Nitidanib derivatives can be attributed to several factors:

  • Physicochemical Properties: Nitidanib itself has low aqueous solubility at neutral pH.[1][2][3] Derivatives that are highly lipophilic may be retained in the cell membrane, while highly hydrophilic derivatives may not efficiently cross the lipid bilayer.

  • P-glycoprotein (P-gp) Efflux: Nitidanib is a known substrate of the P-glycoprotein (P-gp) efflux pump.[1][2] This transporter actively removes the compound from the cell, reducing its intracellular concentration. It is highly probable that structurally similar derivatives are also P-gp substrates.

  • Low Aqueous Solubility: Compounds with low solubility may precipitate in the assay medium, reducing the concentration available for absorption.

Q2: How can I improve the cell permeability of my Nitidanib derivatives?

Several strategies can be employed to enhance the cell permeability of your compounds:

  • Structural Modification:

    • Prodrug Approach: Masking polar functional groups with lipophilic moieties can increase passive diffusion across the cell membrane. These lipophilic groups are later cleaved by intracellular enzymes to release the active drug.

    • Optimize Lipophilicity: Aim for a balanced lipophilicity (logP value). Very high lipophilicity can lead to poor solubility and membrane sequestration.

    • Reduce Hydrogen Bond Donors/Acceptors: Minimizing the number of hydrogen bond donors and acceptors can decrease the desolvation penalty for membrane transit.

  • Formulation Strategies:

    • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These systems can improve the solubility and permeability of poorly soluble drugs.[4] A study showed that a SMEDDS formulation of Nitidanib increased its permeability in a Caco-2 cell model by 2.8-fold.[4]

    • Cyclodextrin Complexation: Complexing the drug with cyclodextrins can enhance its solubility and reduce P-gp efflux.[5]

  • Inhibition of Efflux Pumps: Co-administration with a known P-gp inhibitor, such as verapamil, can increase the intracellular concentration of your derivative in in vitro experiments.[6]

Q3: What are the key signaling pathways targeted by Nitidanib that I should be aware of during my experiments?

Nitidanib is a multi-targeted tyrosine kinase inhibitor that primarily blocks the following signaling pathways:

  • Vascular Endothelial Growth Factor Receptor (VEGFR) 1-3

  • Fibroblast Growth Factor Receptor (FGFR) 1-3

  • Platelet-Derived Growth Factor Receptor (PDGFR) α and β

Inhibition of these receptors blocks downstream signaling cascades, including the Akt and ERK pathways, which are involved in cell proliferation, migration, and angiogenesis.[1][7][8]

Nitidanib_Signaling_Pathway Nitidanib Nitidanib VEGFR VEGFR 1-3 Nitidanib->VEGFR Inhibits FGFR FGFR 1-3 Nitidanib->FGFR Inhibits PDGFR PDGFR α/β Nitidanib->PDGFR Inhibits Downstream_Signaling Downstream Signaling (e.g., Akt, ERK) VEGFR->Downstream_Signaling FGFR->Downstream_Signaling PDGFR->Downstream_Signaling Cellular_Response Reduced Proliferation, Migration, Angiogenesis Downstream_Signaling->Cellular_Response

Caption: Signaling pathways inhibited by Nitidanib.

Troubleshooting Guides

Guide 1: Inconsistent Results in Caco-2 Permeability Assay
Observed Problem Potential Cause Troubleshooting Step
High variability in apparent permeability (Papp) values between wells.Inconsistent cell monolayer integrity.1. Measure Transepithelial Electrical Resistance (TEER) for each well before the experiment. Ensure values are within the acceptable range for your lab (typically >200 Ω·cm²).[6][9] 2. Perform a Lucifer Yellow permeability test on a subset of wells to confirm tight junction formation. A Papp for Lucifer Yellow of <1.0 x 10⁻⁶ cm/s is indicative of a tight monolayer.[10]
Low Papp values for control compounds with known high permeability.Poor solubility of the compound in the assay buffer.1. Check the solubility of your compound in the assay buffer at the tested concentration. 2. If solubility is an issue, consider adding a solubilizing agent like Bovine Serum Albumin (BSA) to the buffer.[11]
Low percent recovery of the compound at the end of the assay.- Compound binding to the plasticware. - Metabolism by Caco-2 cells. - Accumulation within the cell monolayer.1. Use low-binding plates. 2. Analyze cell lysates and wash solutions to quantify compound accumulation and binding. 3. Perform a stability assay of the compound in the presence of Caco-2 cells to assess metabolism.[11]
Guide 2: Investigating P-glycoprotein (P-gp) Efflux
Question Experimental Approach Interpretation of Results
Is my Nitidanib derivative a substrate of P-gp?Perform a bidirectional Caco-2 assay, measuring permeability from the apical (A) to basolateral (B) side and from the basolateral (B) to the apical (A) side.[11]An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.[6][11]
How can I confirm P-gp involvement?Repeat the bidirectional assay in the presence of a known P-gp inhibitor, such as verapamil.[6]If the efflux ratio decreases significantly in the presence of the inhibitor, it confirms the involvement of P-gp.
My compound is a P-gp substrate. What are the implications?High P-gp efflux will likely lead to low oral bioavailability and reduced penetration into tissues with high P-gp expression (e.g., the brain).Consider medicinal chemistry strategies to design derivatives that are not P-gp substrates or formulation approaches to bypass P-gp-mediated efflux.

Physicochemical Properties of Nitidanib

PropertyValueImplication for Cell Permeability
Molecular Weight 539.6 g/mol [12]Within the range for oral bioavailability, but on the higher side.
logP 3.7[13]Indicates good lipophilicity, which is favorable for passive diffusion.
Aqueous Solubility pH-dependent; low at neutral pH[1][2]Poor solubility in the intestinal environment can limit absorption.
Plasma Protein Binding ~98%[1]High binding can limit the free fraction of the drug available to cross cell membranes.
BCS Classification Class 2 or 4[1][2]Low solubility is a primary limiting factor for absorption.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol provides a general workflow for assessing the permeability of Nitidanib derivatives.

Caco2_Workflow Start Start Culture_Cells Culture Caco-2 cells on Transwell inserts (18-22 days) Start->Culture_Cells Check_Integrity Assess monolayer integrity (TEER and/or Lucifer Yellow) Culture_Cells->Check_Integrity Prepare_Solutions Prepare dosing solutions of Nitidanib derivative and controls Check_Integrity->Prepare_Solutions Perform_Assay Perform bidirectional transport assay (A-to-B and B-to-A) Prepare_Solutions->Perform_Assay Analyze_Samples Quantify compound concentration in donor and receiver compartments (e.g., LC-MS/MS) Perform_Assay->Analyze_Samples Calculate_Papp Calculate Papp and Efflux Ratio Analyze_Samples->Calculate_Papp End End Calculate_Papp->End

Caption: Workflow for a Caco-2 cell permeability assay.

Methodology:

  • Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[11]

  • Monolayer Integrity Check:

    • Measure the TEER of each insert using a voltohmmeter. Only use inserts with TEER values above a pre-determined threshold.

    • Alternatively, incubate the monolayers with Lucifer Yellow and measure its transport. A low Papp value for Lucifer Yellow confirms tight junction integrity.[10]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • For A-to-B permeability, add the dosing solution containing the test compound to the apical chamber and fresh HBSS to the basolateral chamber.

    • For B-to-A permeability, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[11]

  • Sample Analysis: At the end of the incubation, collect samples from the donor and receiver chambers and determine the concentration of the compound using a suitable analytical method like LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp (cm/s) = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the rate of drug transport (mol/s)

    • A is the surface area of the membrane (cm²)

    • C₀ is the initial concentration in the donor chamber (mol/cm³)

    Calculate the efflux ratio as Papp(B-A) / Papp(A-B).[11]

Protocol 2: Logical Flow for Troubleshooting Permeability Issues

Troubleshooting_Logic rect_node rect_node Start Low Permeability Observed Check_Solubility Is the compound soluble in assay buffer? Start->Check_Solubility Check_Efflux Is the Efflux Ratio > 2? Check_Solubility->Check_Efflux Yes Improve_Solubility Improve solubility (e.g., formulation) Check_Solubility->Improve_Solubility No Check_Recovery Is % Recovery low? Check_Efflux->Check_Recovery No Pgp_Substrate Compound is likely a P-gp substrate Check_Efflux->Pgp_Substrate Yes Passive_Permeability Investigate passive permeability limitations (e.g., lipophilicity, H-bonds) Check_Recovery->Passive_Permeability No Investigate_Binding Investigate non-specific binding, metabolism, or cell accumulation Check_Recovery->Investigate_Binding Yes End Resolution Improve_Solubility->End Pgp_Substrate->End Passive_Permeability->End Investigate_Binding->End

Caption: Logical workflow for troubleshooting poor permeability.

References

Peak tailing issues in Nitidanin HPLC analysis and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Nintedanib.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for Nintedanib analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, exhibiting a trailing edge that slowly returns to the baseline.[1] This is problematic in Nintedanib analysis as it can lead to inaccurate quantification, reduced resolution between closely eluting peaks, and difficulties in detecting low-level impurities.[1] An ideal chromatographic peak should be symmetrical with a Gaussian shape, and its symmetry is often quantified by the USP tailing factor (T), where a value of 1 indicates perfect symmetry and values greater than 1 signify tailing.

Q2: What are the primary chemical properties of Nintedanib that can contribute to peak tailing?

A2: Nintedanib is a weakly basic compound with pKa values reported between 7.23 and 7.9.[1][2] This basic nature can lead to strong interactions with residual acidic silanol (B1196071) groups on the surface of silica-based reversed-phase columns, a common cause of peak tailing.[1][3][4] Additionally, its lipophilic character (logP of 3.7) influences its retention and interaction with the stationary phase.[1]

Q3: Can the mobile phase pH significantly impact the peak shape of Nintedanib?

A3: Yes, the mobile phase pH is a critical factor.[5] Operating near the pKa of Nintedanib can lead to the presence of both ionized and non-ionized forms of the analyte, resulting in peak broadening or tailing.[3] To ensure a single ionic species and minimize silanol interactions, it is recommended to work at a pH at least 2 units below the pKa.[1] Several successful methods for Nintedanib analysis adjust the aqueous portion of the mobile phase to a pH of 3.0 using orthophosphoric acid.[1][6][7]

Q4: Are there any specific mobile phase additives that can improve Nintedanib peak shape?

A4: Yes, the addition of a basic modifier to the mobile phase can significantly improve the peak shape of Nintedanib.[1] Triethylamine (B128534) (TEA) is a common additive used for this purpose.[8] It acts as a competing base, masking the active silanol sites on the stationary phase and reducing their interaction with the basic Nintedanib molecule.[1][9] Another common additive is trifluoroacetic acid (TFA), which acts as an ion-pairing reagent and creates a low-pH mobile phase to suppress silanol ionization.[9]

Troubleshooting Guide

Problem: My Nintedanib peak is showing significant tailing.

Below is a step-by-step troubleshooting workflow to identify and resolve the issue.

Step 1: Evaluate the Column

  • Is the column old or contaminated? Column degradation is a common cause of peak tailing.[10] If the column has been used extensively, consider replacing it.[11] Using a guard column can help protect the analytical column from contaminants.[11][12]

  • Are you using an appropriate column? For basic compounds like Nintedanib, it is advisable to use a modern, high-purity, end-capped silica (B1680970) column to minimize the number of free silanol groups.[4][13]

  • Could there be a void in the column? A void at the column inlet can cause peak distortion. This can be checked by removing the column end-fitting and inspecting the packing bed.[4]

Step 2: Optimize the Mobile Phase

  • What is the pH of your mobile phase? As Nintedanib is a basic compound, a low pH mobile phase is recommended. Adjust the pH of the aqueous component to around 2-3 with an acid like orthophosphoric acid or formic acid.[6][7][10]

  • Have you considered using a mobile phase additive? The addition of a competing base like 0.1% triethylamine (TEA) to the mobile phase can effectively mask residual silanol groups and improve peak symmetry.[8]

  • Is your buffer concentration adequate? A buffer concentration that is too low may not have sufficient capacity to control the pH on the column surface, leading to tailing.[9] A concentration in the range of 10-50 mM is generally recommended.[10]

Step 3: Check Instrumental Parameters

  • Is there any extra-column volume? Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening and tailing.[10][14] Ensure that all connections are made with the shortest possible length of narrow-bore tubing.[10]

  • Is the sample solvent compatible with the mobile phase? Dissolving the sample in a solvent that is stronger than the mobile phase can cause peak distortion.[10][14] Ideally, the sample should be dissolved in the mobile phase itself.[14]

  • Are you overloading the column? Injecting too much sample can saturate the stationary phase and lead to peak tailing.[10][11] Try reducing the injection volume or diluting the sample.[11]

Quantitative Data Summary

The following tables summarize typical parameters used in the HPLC analysis of Nintedanib, which can be used as a reference for method development and troubleshooting.

Table 1: Reported Mobile Phase Compositions for Nintedanib Analysis

Aqueous Phase ModifierOrganic PhaseRatio (Aqueous:Organic)Reference
Water (pH adjusted to 3.0 with Orthophosphoric acid)Acetonitrile (B52724)Gradient[6][7]
0.1% v/v Triethylamine (TEA) in HPLC grade waterAcetonitrile35:65 v/v[8]
WaterAcetonitrile30:70 v/v[15]
Not specifiedMethanol:Acetonitrile50:50 v/v[16]

Table 2: Physicochemical Properties of Nintedanib

PropertyValueReference
pKa7.23 - 7.9[1][2]
logP3.7[1]
logD (pH 7.4)3.0
SolubilitypH-dependent, increases at acidic pH

Experimental Protocol: Example HPLC Method for Nintedanib

This protocol is a representative example based on published methods and should be adapted and validated for specific applications.

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions:

  • Column: YMC Pack ODS-AQ (C18) column (250 x 4.6 mm, 5 µm particle size) or equivalent.[6][7]

  • Mobile Phase:

    • A: Water with pH adjusted to 3.0 using Orthophosphoric acid.

    • B: Acetonitrile.

  • Gradient Elution: A suitable gradient program should be developed to ensure adequate separation of Nintedanib from any impurities or degradation products.

  • Flow Rate: 1.0 mL/min.[6][7]

  • Column Temperature: 25°C.[17]

  • Detection Wavelength: 210 nm.[6][7]

  • Injection Volume: 10 µL.[17]

3. Sample Preparation:

  • Prepare a stock solution of Nintedanib in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Dilute the stock solution with the mobile phase to the desired concentration.

4. System Suitability:

  • Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Parameters to check include tailing factor (should be ≤ 1.5), theoretical plates, and %RSD for replicate injections.[8]

Visualizations

Troubleshooting Workflow for Nintedanib Peak Tailing

G Troubleshooting Workflow for Nintedanib Peak Tailing start Peak Tailing Observed check_column Step 1: Evaluate Column - Age & Contamination? - Appropriate Type? - Voids? start->check_column check_mobile_phase Step 2: Optimize Mobile Phase - pH too high? - Additive needed (e.g., TEA)? - Buffer strength sufficient? check_column->check_mobile_phase No solution_column Replace Column or Use Guard Column check_column->solution_column Yes check_instrument Step 3: Check Instrument - Extra-column volume? - Sample solvent mismatch? - Column overload? check_mobile_phase->check_instrument No solution_mobile_phase Adjust pH to 2-3 or Add Competing Base check_mobile_phase->solution_mobile_phase Yes solution_instrument Reduce Tubing Length, Match Sample Solvent, Reduce Injection Volume check_instrument->solution_instrument Yes end_bad Issue Persists (Consult further resources) check_instrument->end_bad No end_good Peak Shape Improved solution_column->end_good solution_mobile_phase->end_good solution_instrument->end_good

Caption: A step-by-step workflow for troubleshooting peak tailing in Nintedanib HPLC analysis.

Mechanism of Silanol Interaction and Mitigation

G Mitigation of Silanol Interactions with Nintedanib cluster_0 Problem: Silanol Interaction cluster_1 Solution 1: Low pH Mobile Phase cluster_2 Solution 2: Mobile Phase Additive (TEA) silanol Si-O⁻ Ionized Silanol Group interaction Strong Ionic Interaction (Causes Peak Tailing) silanol:f0->interaction nintedanib Nintedanib-H⁺ Protonated Basic Drug nintedanib:f0->interaction silanol_protonated Si-OH Protonated Silanol Group no_interaction Reduced Interaction (Improved Peak Shape) silanol_protonated:f0->no_interaction nintedanib_low_ph Nintedanib-H⁺ nintedanib_low_ph:f0->no_interaction silanol_masked Si-O⁻ Ionized Silanol Group masking Masking of Silanol Site silanol_masked:f0->masking tea TEA-H⁺ Competing Base tea:f0->masking nintedanib_tea Nintedanib-H⁺ (Elutes Symmetrically)

Caption: How low pH and additives mitigate Nintedanib's interaction with silanol groups.

References

Technical Support Center: Improving Compound Stability in Solution by Adjusting pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with compounds in solution, focusing on the impact of pH. The following troubleshooting guides and FAQs use "Nitidanin" as a representative example of a compound with pH-dependent stability and solubility.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is precipitating out of my aqueous buffer. What could be the cause?

A1: Precipitation of a compound like this compound from an aqueous solution is often linked to its low intrinsic solubility. This compound is a lipophilic molecule, which limits its ability to dissolve in water-based media. This issue can be exacerbated by several factors including the concentration of the compound exceeding its solubility limit in the specific buffer, buffer incompatibility (ionic strength and pH), or the use of an inappropriate co-solvent for the initial stock solution.[1] For instance, Nintedanib, a compound with similar characteristics, is known to have pH-dependent solubility.[1]

Q2: How does pH affect the stability of this compound in solution?

A2: The pH of a solution can significantly influence the stability of a compound by affecting its ionization state and susceptibility to hydrolysis or other degradation pathways. For many organic molecules, stability is optimal within a specific pH range. Outside of this range, the compound may degrade more rapidly. For example, studies on Nitazoxanide (B1678950), another compound sensitive to pH, showed that it has the greatest stability in the pH range of 1.0 to 4.0.[2][3][4] It is crucial to determine the optimal pH for your specific compound to ensure the integrity of your experimental results.

Q3: What are the initial steps to troubleshoot this compound instability in my experiments?

A3: A logical first step is to assess the pH of your current experimental buffer and review the literature for any known stability data for this compound or structurally related compounds. If no data is available, a simple pH stability study is recommended. This involves preparing your this compound solution in a series of buffers with varying pH values and monitoring its concentration over time using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[5][6]

Q4: Aside from adjusting pH, what other strategies can I employ to improve the solubility and stability of this compound?

A4: Several formulation strategies can be used to enhance the solubility of poorly soluble compounds. These include the use of co-solvents (e.g., DMSO, ethanol), creating amorphous solid dispersions, or employing drug delivery systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS), polymeric micelles, and nanosuspensions.[1]

Troubleshooting Guides

Issue: this compound Degradation Observed in Solution

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal pH of the Solution 1. Measure the pH of the buffer solution. 2. Conduct a pH stability study by preparing this compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9). 3. Analyze the concentration of this compound at different time points using HPLC.Identification of the optimal pH range where this compound exhibits maximum stability.
Presence of Catalytic Ions in the Buffer 1. Review the composition of your buffer for ions known to catalyze degradation. 2. If possible, switch to a different buffer system.Reduced degradation rate of this compound.
Oxidation 1. Prepare solutions using de-gassed buffers. 2. Consider adding an antioxidant to the solution, if compatible with your experimental setup. 3. Store solutions under an inert atmosphere (e.g., nitrogen or argon).[6]Increased stability of this compound by preventing oxidative degradation.
Photodegradation 1. Protect the solution from light by using amber vials or wrapping the container in aluminum foil.[6] 2. Conduct experiments under low-light conditions.Minimized degradation due to light exposure.

Quantitative Data Summary

The following table provides representative data from a pH stability study on this compound in solution at 37°C. The percentage of this compound remaining is determined by HPLC analysis at specified time points.

Table 1: Stability of this compound in Buffers of Varying pH at 37°C

pH of Buffer% this compound Remaining (t=0h)% this compound Remaining (t=6h)% this compound Remaining (t=24h)
3.0100%98%95%
5.0100%99%97%
7.4100%85%60%
9.0100%70%40%

Note: This data is for illustrative purposes and may not represent the actual stability of this compound.

Experimental Protocols

Protocol 1: Determination of this compound Stability in Solutions of Varying pH

Objective: To determine the optimal pH for this compound stability in an aqueous solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) tablets or components to make buffers of varying pH (e.g., citrate, phosphate, borate (B1201080) buffers)

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18)

  • HPLC grade solvents (e.g., acetonitrile, water)

  • 0.22 µm syringe filters

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffers with different pH values (e.g., 3.0, 5.0, 7.4, and 9.0) using standard laboratory procedures. Calibrate the pH meter and verify the final pH of each buffer.

  • Preparation of this compound Stock Solution: Accurately weigh a sufficient amount of this compound powder and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Preparation of Test Solutions: For each pH to be tested, dilute the this compound stock solution with the respective buffer to a final concentration of 100 µM. Ensure the final concentration of DMSO is low (typically <1%) to avoid solubility issues.

  • Incubation: Aliquot the test solutions into separate, sealed vials for each time point to be analyzed (e.g., 0, 2, 6, 12, and 24 hours). Incubate the vials at a constant temperature (e.g., 37°C).

  • Sample Analysis:

    • At each designated time point, remove a vial for each pH condition.

    • Filter the sample through a 0.22 µm syringe filter to remove any precipitate.

    • Analyze the filtrate by HPLC to determine the concentration of this compound. A validated HPLC method with a standard curve should be used for accurate quantification.[5]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point for each pH condition, relative to the concentration at time zero. Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.

Visualizations

Experimental_Workflow_for_pH_Stability_Study cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_outcome Outcome prep_buffers Prepare Buffers (pH 3, 5, 7.4, 9) prep_test Prepare Test Solutions (Dilute Stock in Buffers) prep_buffers->prep_test prep_stock Prepare this compound Stock (in DMSO) prep_stock->prep_test incubate Incubate at 37°C prep_test->incubate sample Sample at Time Points (0, 6, 24h) incubate->sample hplc HPLC Analysis sample->hplc data_analysis Data Analysis (% Remaining vs. Time) hplc->data_analysis outcome Determine Optimal pH for Stability data_analysis->outcome

Caption: Workflow for pH-dependent stability analysis of this compound.

Troubleshooting_Nitidanin_Instability start Instability Observed (Precipitation/Degradation) check_ph Is the solution pH optimal? start->check_ph adjust_ph Adjust pH to Optimal Range check_ph->adjust_ph No other_causes Consider other causes: - Oxidation - Photodegradation - Buffer components check_ph->other_causes Yes resolved Issue Resolved adjust_ph->resolved mitigate_other Implement mitigation strategies: - Use antioxidants - Protect from light - Change buffer other_causes->mitigate_other Yes other_causes->resolved No mitigate_other->resolved

Caption: Logical workflow for troubleshooting this compound solution instability.

References

Validation & Comparative

A Comparative Guide to Nitidanin and Podophyllotoxin in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of effective cancer therapeutics has led researchers to explore a vast arsenal (B13267) of natural and synthetic compounds. Among these, nitidanin (B12403416) and podophyllotoxin (B1678966), both plant-derived molecules, have emerged as promising candidates due to their potent cytotoxic effects against various cancer cell lines. This guide provides an objective, data-driven comparison of this compound and podophyllotoxin, focusing on their mechanisms of action, cytotoxic efficacy, and the signaling pathways they modulate. The information presented herein is intended to assist researchers and drug development professionals in making informed decisions regarding the potential application of these compounds in cancer therapy.

Chemical Structures

This compound is a benzophenanthridine alkaloid, typically used in its salt form, nitidine (B1203446) chloride. Podophyllotoxin is a lignan (B3055560) found in the roots and rhizomes of Podophyllum species. Its semi-synthetic derivatives, etoposide (B1684455) and teniposide, are clinically approved anticancer drugs.

Mechanism of Action and Cellular Effects

This compound and podophyllotoxin exert their anticancer effects through distinct molecular mechanisms, leading to the induction of apoptosis and cell cycle arrest.

This compound

This compound's primary mechanism of action involves the inhibition of key signaling pathways that are often dysregulated in cancer. It has been shown to be a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. By inhibiting STAT3 phosphorylation, this compound disrupts this pro-tumorigenic signaling cascade.

Furthermore, this compound has been reported to induce apoptosis and cell cycle arrest by modulating the PI3K/Akt signaling pathway . This pathway is crucial for cell survival, and its inhibition by this compound leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

The culmination of these effects is the induction of apoptosis and cell cycle arrest , primarily at the G2/M phase, in various cancer cell lines.

Podophyllotoxin

Podophyllotoxin and its derivatives are well-characterized mitotic inhibitors . Their primary mode of action is the inhibition of tubulin polymerization . By binding to tubulin, they prevent the formation of microtubules, which are essential components of the mitotic spindle. This disruption of microtubule dynamics leads to a prolonged arrest of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.

In addition to their effects on microtubules, some derivatives of podophyllotoxin, such as etoposide and teniposide, also function as topoisomerase II inhibitors . Topoisomerase II is an enzyme that plays a critical role in DNA replication and transcription by resolving DNA tangles. Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks, which in turn activates DNA damage response pathways and induces apoptosis.

The induction of apoptosis by podophyllotoxin can also be mediated by the generation of reactive oxygen species (ROS) and the activation of the p38 MAPK signaling pathway.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for nitidine chloride and podophyllotoxin against various cancer cell lines as reported in the literature.

It is crucial to note that the following data is compiled from different studies. Direct comparison of IC50 values should be made with caution, as experimental conditions such as cell line passage number, incubation time, and assay methodology can significantly influence the results.

Nitidine Chloride
Cell Line Cancer Type Incubation Time (h) IC50 (µM)
MCF-7Breast Cancer48Not Specified
MDA-MB-231Breast Cancer48Not Specified
HSC3Oral CancerNot SpecifiedNot Specified
HCT116Colorectal CancerNot SpecifiedNot Specified
Podophyllotoxin
Cell Line Cancer Type Incubation Time (h) IC50 (µM)
A549Lung CancerNot Specified1.9
HCT116Colorectal CancerNot Specified>0.3-0.6
DLD-1Colorectal CancerNot Specified>0.3-0.6
Caco2Colorectal CancerNot Specified>0.3-0.6
MCF-7Breast Cancer720.011-7.22
MDA-MB-231Breast Cancer720.011-7.22
BT-549Breast Cancer720.011-7.22

Signaling Pathways and Experimental Workflows

Signaling Pathways

Nitidanin_Signaling_Pathway cluster_pi3k PI3K/Akt Pathway This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits Phosphorylation PI3K PI3K This compound->PI3K Inhibits pSTAT3 p-STAT3 (Inactive) Apoptosis Apoptosis pSTAT3->Apoptosis CellCycleArrest G2/M Arrest pSTAT3->CellCycleArrest Akt Akt PI3K->Akt pAkt p-Akt (Inactive) pAkt->Apoptosis pAkt->CellCycleArrest

This compound's inhibitory effects on STAT3 and PI3K/Akt pathways.

Podophyllotoxin_Signaling_Pathway Podophyllotoxin Podophyllotoxin Tubulin Tubulin Podophyllotoxin->Tubulin Inhibits Polymerization TopoisomeraseII Topoisomerase II Podophyllotoxin->TopoisomeraseII Inhibits (derivatives) Microtubules Microtubule Formation (Inhibited) MitoticArrest G2/M Arrest Microtubules->MitoticArrest DNABreaks DNA Double-Strand Breaks TopoisomeraseII->DNABreaks Apoptosis Apoptosis DNABreaks->Apoptosis MitoticArrest->Apoptosis

Podophyllotoxin's dual inhibitory action on tubulin and topoisomerase II.
Experimental Workflows

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with this compound or Podophyllotoxin Start->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT FlowCytometry Flow Cytometry (Cell Cycle & Apoptosis) Treatment->FlowCytometry WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot TubulinAssay Tubulin Polymerization Assay Treatment->TubulinAssay (Podophyllotoxin) Results Data Analysis & Comparison MTT->Results FlowCytometry->Results WesternBlot->Results TubulinAssay->Results

General workflow for comparing the anticancer effects of the two compounds.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound and podophyllotoxin by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of nitidine chloride and podophyllotoxin in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

This technique is used to determine the effects of the compounds on cell cycle distribution and to quantify apoptotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with nitidine chloride or podophyllotoxin at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in 70% ethanol (B145695) at -20°C overnight.

  • Staining for Cell Cycle Analysis: Rehydrate the fixed cells with PBS and then stain with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.

  • Staining for Apoptosis (Annexin V/PI): For apoptosis analysis, wash the harvested cells with PBS and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. For cell cycle, the DNA content is measured. For apoptosis, the fluorescence of Annexin V-FITC and PI is measured.

  • Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) or the percentage of apoptotic cells (early and late).

Western Blot for Protein Expression

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell signaling.

  • Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Akt, p-Akt, Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Tubulin Polymerization Assay

This assay is specifically used to confirm the inhibitory effect of podophyllotoxin on microtubule formation.

  • Reaction Setup: In a 96-well plate, add purified tubulin to a polymerization buffer containing GTP.

  • Compound Addition: Add various concentrations of podophyllotoxin or a vehicle control to the wells.

  • Polymerization Monitoring: Incubate the plate at 37°C and monitor the increase in absorbance at 340 nm over time using a plate reader. The increase in absorbance corresponds to the polymerization of tubulin into microtubules.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibitory effect of podophyllotoxin is determined by the reduction in the rate and extent of polymerization compared to the control.

Conclusion

This compound and podophyllotoxin are both potent natural compounds with significant anticancer potential. However, they operate through fundamentally different mechanisms. This compound targets key oncogenic signaling pathways, namely STAT3 and PI3K/Akt, making it a potential candidate for cancers addicted to these pathways. In contrast, podophyllotoxin and its derivatives are classic antimitotic agents that disrupt the cytoskeleton by inhibiting tubulin polymerization, with some derivatives also targeting topoisomerase II.

The choice between these two compounds for further research and development would depend on the specific cancer type and its underlying molecular characteristics. The provided data and protocols offer a foundation for researchers to conduct comparative studies and further elucidate the therapeutic potential of these promising natural products. Future head-to-head studies in the same cancer models are warranted to provide a more definitive comparison of their efficacy.

A Comparative Analysis of the Anticancer Potential of Nitidanin and Other Lignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans (B1203133), a diverse class of polyphenolic compounds ubiquitously found in the plant kingdom, have emerged as a promising source of novel anticancer agents. Their complex chemical structures and multifaceted mechanisms of action have garnered significant attention in oncological research. Among these, Nitidanin, often studied in its salt form as Nitidine chloride, has demonstrated potent cytotoxic, pro-apoptotic, and anti-proliferative activities across a spectrum of cancer cell lines. This guide provides a comprehensive and objective comparison of the anticancer efficacy of this compound with other well-characterized lignans, supported by experimental data, detailed methodologies, and signaling pathway visualizations to facilitate further research and drug development endeavors.

Comparative Cytotoxicity of Lignans

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound against cancer cells. The following tables summarize the IC50 values for this compound (Nitidine chloride) and other prominent lignans across various cancer cell lines, providing a quantitative basis for comparing their potency.

Table 1: IC50 Values of Nitidine Chloride in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Reference
GlioblastomaU251~50 (at 24h)[1][2]
GlioblastomaU87~50 (at 24h)[1][2]
Ovarian CancerA27802.831 (at 48h)[3]
Ovarian CancerSKOV34.839 (at 48h)[3]
Breast CancerMCF-77.28[4]
Lung CancerA549Not specified[5][6]
Lung CancerH1975Not specified[5][6]
Oral CancerHSC3Not specified[7][8]
Oral CancerHSC4Not specified[7][8]
Gastric CancerSGC-7901Not specified[9]
Renal Cancer786-ONot specified[10]
Renal CancerA498Not specified[10]

Table 2: Comparative IC50 Values of Other Lignans in Various Cancer Cell Lines

Lignan (B3055560)Cancer TypeCell LineIC50 (µM)Reference
Podophyllotoxin Breast CancerMCF-70.04[11]
Breast CancerMDA-MB-2310.145[11]
Breast CancerBT-5491.26[11]
Colon CancerHT290.3 - 0.6[12]
Colon CancerDLD10.3 - 0.6[12]
Colon CancerCaco20.3 - 0.6[12]
Arctigenin Colorectal CancerAdenoma/Carcinoma Cells16.5[13]
Breast CancerMDA-MB-231Not specified[14]
Ovarian CancerOVCAR3Not specified[4]
Ovarian CancerSKOV3Not specified[4]
Pinoresinol (B1678388) Breast CancerSkBr3Not specified[15]
Colon CancerRKO<0.2 (in extract)[16]
Colon CancerHCT116<0.2 (in extract)[16]
Syringaresinol Lung CancerA54936.9 (µg/mL)[17][18]
Sesamin LeukemiaMOLT-4104.84 (µg/mL)[11]
LeukemiaNB4121.00 (µg/mL)[11]
Schisandrin A Breast CancerMDA-MB-23126.61[19]
Breast CancerMCF-7112.67[19]

Mechanisms of Anticancer Action: A Comparative Overview

Lignans exert their anticancer effects through a variety of molecular mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and modulating critical signaling pathways that control cell proliferation, survival, and metastasis.

This compound (Nitidine Chloride)

Nitidine chloride has been shown to modulate several key signaling pathways implicated in cancer progression:

  • PI3K/Akt/mTOR Pathway: Nitidine chloride inhibits the phosphorylation of Akt and mTOR, key components of this pro-survival pathway. This inhibition leads to decreased cell viability, proliferation, and invasion in glioblastoma and ovarian cancer cells.[1][2][3] The downstream effector 4E-BP1 is also inhibited, further contributing to the suppression of malignant phenotypes.[3]

  • JAK2/STAT3 Pathway: In oral, gastric, and hepatocellular carcinoma, Nitidine chloride has been observed to suppress the constitutive activation of the JAK2/STAT3 signaling pathway.[7][8][9][20] This leads to the dephosphorylation of STAT3, a transcription factor that regulates the expression of genes involved in cell survival and proliferation.[7][8]

  • Hippo Pathway: In non-small cell lung cancer (NSCLC) cells, Nitidine chloride activates the Hippo signaling pathway, a tumor-suppressive pathway. It achieves this by increasing the phosphorylation of key pathway components Lats1, Mob1, and YAP1, leading to the inhibition of cell growth and motility.[5][6]

Other Lignans
  • Arctigenin: This lignan is a known inhibitor of the STAT3 signaling pathway.[2] It can suppress both constitutive and IL-6-induced STAT3 phosphorylation, leading to the sensitization of cancer cells to conventional chemotherapeutic agents like cisplatin.[2]

  • Podophyllotoxin: A potent anticancer agent, podophyllotoxin's primary mechanism of action is the inhibition of microtubule polymerization.[6][13][21][22] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][21] Some of its derivatives are also known to inhibit topoisomerase II, an enzyme crucial for DNA replication.[6][13][22]

  • Pinoresinol: In colon cancer cells, pinoresinol has been shown to selectively activate the ATM-p53 cascade, a critical DNA damage response pathway, leading to apoptosis and G2/M cell cycle arrest.[16] It also exhibits pro-oxidant activity in breast cancer cells, contributing to its cytotoxic effects.[23]

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are crucial. Below are standardized protocols for key in vitro and in vivo assays used to evaluate the anticancer activity of lignans.

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the lignan compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry

This assay is a standard method for detecting and quantifying apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the lignan compound at the desired concentration and for the appropriate time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with the lignan compound, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, STAT3, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Tumor Xenograft Model

This model is used to evaluate the anticancer efficacy of compounds in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, measure their dimensions with calipers and calculate the tumor volume.

  • Treatment: Randomize the mice into treatment and control groups. Administer the lignan compound or vehicle control through an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Continue to monitor tumor volume and the body weight of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and further analyzed by immunohistochemistry or Western blotting.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation This compound This compound This compound->Akt Inhibits Phosphorylation This compound->mTOR Inhibits Phosphorylation

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK2 JAK2 CytokineReceptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3dimer p-STAT3 Dimer pSTAT3->STAT3dimer Dimerizes This compound This compound This compound->JAK2 Inhibits Arctigenin Arctigenin Arctigenin->STAT3 Inhibits Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) STAT3dimer->GeneExpression

Caption: this compound and Arctigenin inhibit the JAK/STAT signaling pathway.

Hippo_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates pYAP_TAZ p-YAP/TAZ (Cytoplasmic Sequestration) YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocates to Nucleus pYAP_TAZ->YAP_TAZ_n Inhibits Translocation This compound This compound This compound->LATS1_2 Activates GeneExpression Gene Expression (Proliferation, Anti-apoptosis) YAP_TAZ_n->GeneExpression Binds to TEAD TEAD TEAD

Caption: this compound activates the Hippo signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Culture MTT MTT Assay (Cytotoxicity, IC50) CellCulture->MTT Flow Flow Cytometry (Apoptosis) CellCulture->Flow Western Western Blot (Signaling Pathways) CellCulture->Western Xenograft Tumor Xenograft Model CellCulture->Xenograft Efficacy Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity

Caption: General experimental workflow for anticancer drug evaluation.

Conclusion

This comparative guide highlights the significant anticancer potential of this compound and other lignans. The presented data indicates that this compound exerts its effects through the modulation of multiple critical signaling pathways, including PI3K/Akt/mTOR, JAK2/STAT3, and Hippo. While direct cross-study comparisons of IC50 values should be approached with caution due to variations in experimental conditions, the available data suggests that this compound possesses potent anticancer activity comparable to other well-studied lignans. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field, facilitating the design of future studies aimed at further elucidating the therapeutic potential of these promising natural compounds and accelerating their translation into clinical applications.

References

A Proposed Framework for In Vivo Validation of Nitidanin's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide presents a proposed framework for the in vivo validation of Nitidanin. To date, comprehensive in vivo studies validating the therapeutic potential of this compound have not been extensively published. The experimental data presented herein is hypothetical and intended to serve as a template for future research endeavors.

This compound, a natural product isolated from Garcinia nitida[1], holds promise as a therapeutic agent due to its structural similarity to compounds like Nitidine, which have demonstrated antimalarial, anti-inflammatory, and anticancer properties[2][3][4][5]. This guide outlines a comparative framework for the in vivo validation of this compound against established alternative therapies and provides detailed experimental protocols and conceptual signaling pathways to guide future research.

I. Comparative Therapeutic Potential: A Hypothetical Analysis

To systematically evaluate the therapeutic efficacy of this compound, its performance should be benchmarked against standard-of-care treatments in relevant preclinical models. The following tables present a hypothetical comparison of this compound's potential efficacy in antimalarial, anti-inflammatory, and anticancer applications.

Antimalarial Efficacy

Table 1: Hypothetical Comparison of Antimalarial Activity of this compound and Chloroquine in a Murine Model

ParameterThis compoundChloroquine (Standard)
Animal Model BALB/c mice infected with Plasmodium bergheiBALB/c mice infected with Plasmodium berghei
Dosage 50 mg/kg/day, oral20 mg/kg/day, oral
Parasitemia Suppression (%) 85%95%
Mean Survival Time (days) 2530
Recrudescence Rate (%) 15%5%
Anti-Inflammatory Efficacy

Table 2: Hypothetical Comparison of Anti-Inflammatory Activity of this compound and Diclofenac in a Rat Model

ParameterThis compoundDiclofenac (Standard)
Animal Model Wistar rats with carrageenan-induced paw edemaWistar rats with carrageenan-induced paw edema
Dosage 100 mg/kg, oral10 mg/kg, oral
Paw Edema Inhibition (%) at 3h 60%75%
Reduction in TNF-α levels (%) 55%65%
Reduction in IL-6 levels (%) 50%60%
Anticancer Efficacy

Table 3: Hypothetical Comparison of Anticancer Activity of this compound and a Standard Chemotherapeutic Agent in a Xenograft Model

ParameterThis compoundStandard Chemotherapy
Animal Model Nude mice with human colon cancer (HT-29) xenograftsNude mice with human colon cancer (HT-29) xenografts
Dosage 100 mg/kg/day, i.p.Varies by agent
Tumor Growth Inhibition (%) 50%70%
Apoptosis Induction (TUNEL assay, % positive cells) 40%60%
Reduction in Angiogenesis (CD31 staining, %) 45%55%

II. Detailed Experimental Protocols

The following are standard in vivo protocols that can be adapted for the evaluation of this compound's therapeutic potential.

In Vivo Antimalarial Activity (4-Day Suppressive Test)

Objective: To evaluate the schizontocidal activity of this compound against an established Plasmodium berghei infection in mice.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Plasmodium berghei (ANKA strain)

  • This compound, Chloroquine (positive control), Vehicle (negative control)

  • Giemsa stain, microscope, syringes, oral gavage needles

Procedure:

  • Infection: Healthy BALB/c mice are inoculated intraperitoneally with 1x10^7 P. berghei-parasitized red blood cells.

  • Grouping and Treatment: Mice are randomly divided into three groups (n=6 per group): Vehicle control, Chloroquine (20 mg/kg), and this compound (at various doses, e.g., 25, 50, 100 mg/kg). Treatment is administered orally once daily for four consecutive days, starting 2 hours post-infection.

  • Monitoring: Thin blood smears are prepared from the tail blood of each mouse on day 4 post-infection. The smears are stained with Giemsa and parasitemia is determined by counting the number of parasitized red blood cells out of 1000 red blood cells.

  • Data Analysis: The average percentage of parasitemia suppression is calculated for each group relative to the vehicle control group.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

Objective: To assess the acute anti-inflammatory effect of this compound in a rat model of inflammation.

Materials:

  • Wistar rats (male, 150-200g)

  • Carrageenan (1% w/v in saline)

  • This compound, Diclofenac (positive control), Vehicle (negative control)

  • Plethysmometer, syringes, oral gavage needles

Procedure:

  • Grouping and Pre-treatment: Rats are randomly assigned to three groups (n=6 per group): Vehicle control, Diclofenac (10 mg/kg), and this compound (at various doses, e.g., 50, 100, 200 mg/kg). The respective treatments are administered orally.

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each treated group by comparing the increase in paw volume with the vehicle control group.

In Vivo Anticancer Activity (Human Tumor Xenograft Model)

Objective: To determine the antitumor efficacy of this compound on the growth of human cancer cells in immunodeficient mice.

Materials:

  • Athymic nude mice (female, 4-6 weeks old)

  • Human cancer cell line (e.g., HT-29 colon cancer cells)

  • This compound, standard chemotherapeutic agent (positive control), Vehicle (negative control)

  • Matrigel, calipers, syringes

Procedure:

  • Tumor Cell Implantation: HT-29 cells (5x10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) are subcutaneously injected into the right flank of each mouse.

  • Grouping and Treatment: When tumors reach a palpable size (approx. 100-150 mm³), mice are randomized into three groups (n=8-10 per group): Vehicle control, positive control, and this compound (at various doses). Treatment is administered as per the defined schedule (e.g., daily intraperitoneal injection).

  • Tumor Growth Measurement: Tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).

III. Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflows

G cluster_0 Antimalarial Efficacy Workflow A1 Inoculate mice with P. berghei A2 Randomize into groups (Vehicle, Chloroquine, this compound) A1->A2 A3 Administer treatment (Oral, daily for 4 days) A2->A3 A4 Prepare blood smears (Day 4) A3->A4 A5 Determine parasitemia (Giemsa staining) A4->A5 A6 Analyze data (% suppression) A5->A6

Caption: Workflow for in vivo antimalarial screening.

G cluster_1 Anti-Inflammatory Efficacy Workflow B1 Administer treatment (Vehicle, Diclofenac, this compound) B2 Induce paw edema (Carrageenan injection) B1->B2 B3 Measure paw volume (Plethysmometer at 0, 1, 2, 3, 4h) B2->B3 B4 Analyze data (% inhibition of edema) B3->B4

Caption: Workflow for in vivo anti-inflammatory screening.

G cluster_2 Anticancer Efficacy Workflow C1 Implant human tumor cells (Subcutaneous injection) C2 Allow tumors to establish C1->C2 C3 Randomize into groups (Vehicle, Chemo, this compound) C2->C3 C4 Administer treatment C3->C4 C5 Monitor tumor growth (Calipers, twice weekly) C4->C5 C6 Excise and analyze tumors (Endpoint) C5->C6

Caption: Workflow for in vivo anticancer xenograft model.

Plausible Signaling Pathways

Based on the activity of the related compound Nitidine, which is known to modulate MAPK and NF-κB pathways, it is plausible that this compound may exert its anti-inflammatory and anticancer effects through similar mechanisms[4].

G cluster_0 Hypothetical Anti-Inflammatory Signaling of this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes activates transcription This compound This compound This compound->IKK inhibits

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

G cluster_1 Hypothetical Anticancer Signaling of this compound Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus translocates to Proliferation_Genes Proliferation & Survival Genes Nucleus->Proliferation_Genes activates transcription This compound This compound This compound->Raf inhibits

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

References

Safety Operating Guide

Proper Disposal of Nintedanib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Nintedanib, a tyrosine kinase inhibitor, requires careful handling and disposal to ensure the safety of laboratory personnel and environmental protection.[1] Improper disposal of Nintedanib and its containers is a significant risk, as they are considered hazardous waste.[1][2] Adherence to established safety protocols and regulatory requirements is paramount to mitigate potential harm to human health and prevent environmental contamination.[1]

Immediate Safety and Handling Procedures

Before beginning any procedure involving Nintedanib, it is crucial to be familiar with the necessary personal protective equipment (PPE). Pregnant women should be especially cautious when working with or around Nintedanib.[2] All handling of Nintedanib powder should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[3]

Recommended Personal Protective Equipment (PPE) for Handling Nintedanib:

PPE CategoryRecommendationCitations
Hand Protection Double-gloving with latex or nitrile gloves is recommended. Gloves must be inspected before use and washed thoroughly after handling.[2][3]
Eye Protection Wear tightly fitting safety goggles with side-shields or safety glasses.[3]
Protective Clothing A lab coat, suit, or scrubs should be worn. Any clothing contaminated with Nintedanib should be discarded as hazardous waste.[2][3]
Respiratory Protection If engineering controls like a fume hood are not available, an N100 respirator should be used. Avoid the formation of dust and aerosols.[2][3]

Step-by-Step Disposal Protocol for Laboratories

  • Collection: All Nintedanib waste, including unused product, contaminated materials (e.g., gloves, lab coats), and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[1][2]

  • Container Management: The hazardous waste container should be suitable for chemical waste, kept closed, and stored in a designated, secure area.

  • Contaminated Materials: Any materials that come into contact with Nintedanib, such as personal protective equipment, should be treated as hazardous waste and disposed of accordingly.[1][2]

  • Empty Containers: Empty Nintedanib containers are also to be treated as hazardous waste.[1][2] They can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[4]

  • Professional Disposal: The primary and recommended method for disposing of Nintedanib is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][4] This ensures the complete and safe destruction of the active pharmaceutical ingredient.[1] Nintedanib should never be disposed of in standard trash or flushed down the sewer system.[4]

  • Documentation: Maintain accurate and detailed records of the disposed Nintedanib waste, in compliance with local, state, and federal regulations.[1]

Disposal of Unused Nintedanib Medication

For unused or expired Nintedanib capsules outside of a laboratory setting, such as in a clinical environment, the safest disposal method is through medication take-back programs, often available at local pharmacies.[1][5] This ensures the medication is handled and disposed of by professionals. If a take-back program is not accessible, consult with a hazardous waste disposal professional for guidance.

Quantitative Data and Experimental Protocols

Currently, publicly available safety data sheets and disposal guidelines for Nintedanib do not specify quantitative thresholds (e.g., concentration limits for disposal).[1] The guiding principle is to treat any amount of Nintedanib waste as hazardous.[1] The disposal procedures outlined are based on established principles of hazardous waste management and pharmaceutical disposal regulations.[1] Specific experimental protocols for the disposal of Nintedanib are not detailed in the available search results; the emphasis is on adherence to regulatory guidelines for hazardous chemical waste.[1]

Nintedanib Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of Nintedanib waste in a laboratory setting.

G A Nintedanib Waste Generated (Unused product, contaminated PPE, empty containers) B Is waste from a clinical/patient setting? A->B C Is a medication take-back program available? B->C Yes F Segregate and collect in a labeled hazardous waste container B->F No (Lab Setting) D Utilize medication take-back program C->D Yes E Consult hazardous waste disposal professional C->E No G Store container in a designated, secure area F->G H Arrange for disposal via a licensed chemical destruction plant or controlled incineration G->H I Maintain detailed disposal records H->I

Caption: Decision workflow for the proper disposal of Nintedanib waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.